Methyl 2-chloro-4,5-difluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSLWFGIGSIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate (CAS: 128800-36-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its applications, particularly in the development of antibacterial agents.
Chemical and Physical Properties
This compound is an organic compound with a benzoate moiety featuring chloro and fluoro substitutions on the aromatic ring.[1] These halogen atoms significantly influence its reactivity and polarity.[1] It is typically a colorless to pale yellow liquid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 128800-36-2 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.57 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |
| Flash Point | 100.2 ± 16.5 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid.
Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid
A detailed procedure for synthesizing the precursor, 2-chloro-4,5-difluorobenzoic acid, is outlined in U.S. Patent 4,833,270.[2] The process involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride and chloral hydrate to form an intermediate, which is then cyclized and subsequently oxidized and chlorinated to yield the final product.[2]
Experimental Protocol: Esterification of 2-chloro-4,5-difluorobenzoic acid
Materials:
-
2-chloro-4,5-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol at 0°C (ice bath).
-
Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and gas will evolve.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:
| Spectroscopy | Predicted Data |
| ¹H NMR | A singlet for the methyl protons (O-CH₃) around 3.9 ppm. Two aromatic protons appearing as complex multiplets in the range of 7.0-8.0 ppm, with coupling to the fluorine atoms. |
| ¹³C NMR | A signal for the methyl carbon around 52 ppm. A signal for the carbonyl carbon around 164 ppm. Aromatic carbon signals between 110-160 ppm, showing complex splitting patterns due to C-F coupling. |
| IR (Infrared) | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. C-O stretching bands in the 1200-1300 cm⁻¹ region. C-F stretching bands in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching bands above 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 206 and 208 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175/177, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 147/149. |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceuticals, most notably quinolinecarboxylic acid-based antibacterial agents.[2] The parent compound, 2-chloro-4,5-difluorobenzoic acid, is a key intermediate in the preparation of these potent antibiotics.[2]
The synthetic workflow for the utilization of 2-chloro-4,5-difluorobenzoic acid in the preparation of quinolinecarboxylic acid antibacterials is depicted below. The ester, this compound, would be hydrolyzed to the carboxylic acid before proceeding through this pathway.
Safety and Handling
This compound is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibacterial drugs. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its synthesis and applications. While experimentally determined spectroscopic data is not widely available, the provided information, including a detailed synthesis protocol for its precursor and a standard esterification method, offers a solid foundation for its use in a research and development setting.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic ester that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of chlorine and two fluorine atoms on the benzene ring significantly influences its reactivity and physical properties, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature. It exhibits good solubility in common organic solvents like ethanol and acetone but has limited solubility in water due to its predominantly nonpolar aromatic structure.[1]
Data Presentation: A Comparative Analysis
| Property | This compound | Methyl 2-chloro-4-fluorobenzoate | Methyl 2,4-difluorobenzoate |
| CAS Number | 186425-42-5 | 85953-29-3[2] | 106614-28-2[3] |
| Molecular Formula | C₈H₅ClF₂O₂[1] | C₈H₆ClFO₂[2] | C₈H₆F₂O₂[3] |
| Molecular Weight | 206.57 g/mol [1] | 188.58 g/mol [2] | 172.13 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Colorless to light yellow clear liquid[2] | Colorless to light yellow clear liquid[4] |
| Boiling Point | Not available | 110 °C[2] | 128-129 °C[3] |
| Density | Not available | ~1.314 g/cm³ (Predicted)[2] | 1.384 g/mL at 25 °C[3] |
| Solubility | Soluble in organic solvents, limited in water[1] | Not specified | Not specified |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-chloro-4,5-difluorobenzoic acid and methanol.
Materials:
-
2-chloro-4,5-difluorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the electron-withdrawing effects of the halogen substituents on the aromatic ring. These substituents decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. However, they also direct incoming electrophiles to specific positions.
The chlorine and fluorine atoms are ortho, para-directing deactivators. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the carbonyl carbon, making the ester susceptible to nucleophilic acyl substitution. This reactivity is harnessed in drug development for the construction of more complex molecules through various cross-coupling reactions.
Its role as a synthetic intermediate is crucial in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, where the difluorochloro-substituted phenyl moiety is a key structural feature for biological activity.
Caption: Reactivity profile and applications of the target molecule.
Spectroscopic Data Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl ester protons would be observed further upfield.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons, each in a unique electronic environment due to the substitution pattern.
-
IR Spectroscopy: The infrared spectrum would feature a strong absorption band characteristic of the C=O stretch of the ester group. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion and chlorine-containing fragment peaks.
Conclusion
This compound is a valuable chemical intermediate with a reactivity profile that is well-suited for the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries underscores the importance of halogenated aromatic compounds in modern chemical research and development. Further studies to fully characterize its physical and spectroscopic properties would be beneficial for its broader application.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
An In-depth Technical Guide on Methyl 2-chloro-4,5-difluorobenzoate
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This document provides core data on Methyl 2-chloro-4,5-difluorobenzoate.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.57 g/mol | [1] |
Molecular Structure and Connectivity
The spatial arrangement and bonding of atoms within this compound are critical for understanding its chemical behavior and reactivity. The following diagram illustrates the logical relationship between the constituent atoms of the molecule.
References
Synthesis of Methyl 2-chloro-4,5-difluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the preparation of various pharmaceuticals and agrochemicals. This document details a primary synthetic pathway, including step-by-step experimental protocols and quantitative data.
Introduction
This compound is a halogenated aromatic ester whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. This guide focuses on a common and efficient laboratory-scale synthesis, beginning with the preparation of the precursor, 2-chloro-4,5-difluorobenzoic acid, followed by its esterification to the final product.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages:
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Synthesis of 2-chloro-4,5-difluorobenzoic acid: A multi-step synthesis starting from o-difluorobenzene. This involves chlorination, Friedel-Crafts acylation, and subsequent oxidation.
-
Esterification: The conversion of 2-chloro-4,5-difluorobenzoic acid to its methyl ester via Fischer esterification.
The overall synthetic scheme is presented below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-chloro-4,5-difluorobenzoic acid
This synthesis is performed in three steps starting from o-difluorobenzene.
Step 1: Synthesis of 3,4-Difluorochlorobenzene
-
Reaction: Chlorination of o-difluorobenzene.
-
Procedure: To a mixture of o-difluorobenzene (114 g, 1.0 mol) and iron(III) chloride (2.0 g, 12 mmol), chlorine gas (56.8 g, 0.8 mol) is bubbled at 50°C over a period of 3 hours. The reaction mixture is then washed with water (3 x 200 mL) and dried over magnesium sulfate. The crude product is purified by distillation through a 15 cm column of glass beads.
-
Yield: 134 g (90%) of a colorless oil.
Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone
-
Reaction: Friedel-Crafts acylation of 3,4-difluorochlorobenzene.
-
Procedure: A mixture of 3,4-difluorochlorobenzene (134 g, 0.9 mol) and aluminum chloride (133.3 g, 1.0 mol) is stirred while acetyl chloride (78.5 g, 1.0 mol) is added dropwise, maintaining the temperature below 30°C. The mixture is then stirred at room temperature for 5 hours and subsequently poured into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 150 mL). The combined organic layers are washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The residue is distilled to give the product.
-
Yield: 143.2 g (75%) of a colorless oil.
Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic acid
-
Reaction: Oxidation of 2-Chloro-4,5-difluoroacetophenone.
-
Procedure: 2-Chloro-4,5-difluoroacetophenone (143 g, 0.75 mol) is added to a solution of sodium hypochlorite (prepared from 120 g of sodium hydroxide in 500 mL of water and 106.5 g of chlorine gas). The mixture is heated at 60°C for 2 hours with stirring. After cooling, the excess sodium hypochlorite is destroyed by adding a solution of sodium bisulfite. The solution is then acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
-
Yield: 115.5 g (80%) of a white solid.
Synthesis of this compound
-
Reaction: Fischer esterification of 2-chloro-4,5-difluorobenzoic acid.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, 2-chloro-4,5-difluorobenzoic acid (10.0 g, 51.9 mmol) is dissolved in methanol (100 mL). Concentrated sulfuric acid (1.0 mL) is carefully added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed successively with water (50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product.
-
Expected Yield: Based on typical Fischer esterification yields for substituted benzoic acids, a yield of 85-95% can be expected.
Caption: Experimental workflow for the esterification of 2-chloro-4,5-difluorobenzoic acid.
Data Presentation
Reactant and Product Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| o-Difluorobenzene | C₆H₄F₂ | 114.09 | Starting Material |
| 3,4-Difluorochlorobenzene | C₆H₃ClF₂ | 148.54 | Intermediate |
| 2-Chloro-4,5-difluoroacetophenone | C₈H₅ClF₂O | 190.57 | Intermediate |
| 2-Chloro-4,5-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | Precursor |
| This compound | C₈H₅ClF₂O₂ | 206.57 | Final Product |
Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
| Chlorination | Cl₂, FeCl₃ | None | 50 | 3 | 90 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | None | < 30 then RT | 5 | 75 |
| Oxidation | NaOCl | Water | 60 | 2 | 80 |
| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 4-6 | 85-95 (est.) |
Physical and Spectroscopic Data for this compound
| Property | Value |
| Physical State | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water[1]. |
| ¹H NMR (predicted) | δ (ppm): ~7.5-7.8 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (predicted) | δ (ppm): ~164 (C=O), ~150-155 (C-F), ~120-135 (Ar-C), ~53 (-OCH₃) |
| IR (predicted) | ν (cm⁻¹): ~1730 (C=O stretch), ~1250-1300 (C-O stretch), ~1100-1200 (C-F stretch) |
| Mass Spec (predicted) | m/z: 206 (M⁺), 175 (M⁺ - OCH₃) |
Note: Predicted spectroscopic data is based on the analysis of similar structures and general principles of NMR, IR, and MS spectroscopy.
Conclusion
This guide outlines a reliable and high-yielding synthetic route to this compound. The procedures detailed are suitable for laboratory-scale synthesis and provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development. The provided data tables and workflow diagrams offer a clear and concise summary of the key aspects of this synthesis.
References
A Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate: Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloro-4,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document details commercially available suppliers, outlines a viable synthetic pathway, and provides insights into its analytical characterization.
Commercial Availability and Suppliers
This compound (CAS No: 186494-12-8) is available from a range of chemical suppliers. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information. The following table summarizes a selection of potential suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (EUR) |
| CymitQuimica | Benzoic acid, 2-chloro-4,5-difluoro-, Methyl ester | 186494-12-8 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | 24.00 (100mg) - 211.00 (25g)[1] |
| CymitQuimica | 2-Chloro-4,5-difluorobenzoic acid, methyl ester | 186494-12-8 | Not Specified | 1g, 5g, 25g | 32.00 (1g) - 282.00 (25g)[1] |
| BLD Pharm | This compound | 186494-12-8 | Not Specified | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is advisable to confirm the details with the respective suppliers.
Synthesis of this compound
Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid
The synthesis of 2-chloro-4,5-difluorobenzoic acid is a multi-step process that begins with 3,4-difluoroaniline. The following is a summary of the key steps as described in US Patent 4,833,270 A.
-
Preparation of N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide: 3,4-difluoroaniline is reacted with hydroxylamine hydrochloride in an aqueous acidic solution, followed by treatment with an aqueous solution of chloral hydrate and sodium sulfate at reflux.
-
Synthesis of 5,6-difluoro-1H-indole-2,3-dione: The N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide is then reacted with concentrated sulfuric acid with heating.
-
Formation of 2-amino-4,5-difluorobenzoic acid: The resulting dione is dissolved in an aqueous base, treated with hydrogen peroxide and heat, followed by cooling and acidification.
-
Synthesis of 2-chloro-4,5-difluorobenzoic acid: The 2-amino-4,5-difluorobenzoic acid is reacted with anhydrous copper(II) chloride and t-butyl nitrite in anhydrous acetonitrile. The reaction mixture is then added to a dilute mineral acid to yield the desired product.
Experimental Protocol: Esterification of 2-chloro-4,5-difluorobenzoic acid
Once 2-chloro-4,5-difluorobenzoic acid is obtained, it can be converted to this compound via standard esterification procedures. A general method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
-
Reaction Setup: Dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this exact compound is not widely published, analogous compounds can provide an indication of expected results.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR would be used to confirm the structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.
-
HPLC Analysis: HPLC is a crucial technique for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common starting point for method development.
Visualizing the Workflow
To aid in the understanding of the processes involved, the following diagrams illustrate the synthesis pathway and a typical supplier selection workflow.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for supplier selection.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-chloro-4,5-difluorobenzoate (CAS No. 128800-36-2). Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted data to aid in the structural elucidation and characterization of this compound. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data are also presented.
This compound is an organic compound with a benzoate moiety featuring chloro and fluoro substitutions on the benzene ring.[1] These halogen atoms significantly influence the compound's chemical properties, such as its reactivity and polarity.[1] It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~3.9 | Singlet | - | -OCH₃ |
| ~7.4 | Doublet of Doublets | J ≈ 8, 10 | Ar-H |
| ~7.8 | Doublet of Doublets | J ≈ 8, 10 | Ar-H |
Note: Predicted chemical shifts and coupling constants for the aromatic protons are approximate and will be influenced by the specific deuterated solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~52 | -OCH₃ |
| ~115-125 | Ar-C |
| ~145-155 (d, JC-F) | Ar-C-F |
| ~165 | C=O |
Note: The chemical shifts for the aromatic carbons will be split due to coupling with fluorine atoms (d = doublet). The exact chemical shifts and C-F coupling constants are best determined experimentally.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
| ~700-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 206/208 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 175/177 | Medium | [M - OCH₃]⁺ |
| 147/149 | Medium | [M - COOCH₃]⁺ |
| 123 | Low | [C₆H₂F₂Cl]⁺ |
Note: The mass spectrum is predicted to show a characteristic isotopic pattern for a molecule containing one chlorine atom (approximately 3:1 ratio for the M and M+2 peaks).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Data Acquisition (¹H NMR):
-
The instrument is typically a 400 MHz or 500 MHz spectrometer.[2]
-
A standard one-pulse sequence is used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
3. Data Acquisition (¹³C NMR):
-
The same sample and instrument can be used.
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon.
-
The spectral width is larger than for ¹H NMR (e.g., 0 to 220 ppm).[3]
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer total experiment time are required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (for a liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean.[4]
-
For the ATR method, place a single drop of the neat liquid sample directly onto the crystal.[4]
-
For the transmission method, place a drop of the liquid on one salt plate and carefully place a second plate on top to create a thin film.[5]
2. Data Acquisition:
-
Record a background spectrum of the clean, empty accessory (ATR crystal or salt plates).
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over a typical range for organic compounds, such as 4000-400 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
2. Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Column: A common choice is a nonpolar or medium-polarity capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium is typically used with a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is common for routine analysis, typically at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is frequently used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range relevant to the expected molecular weight and fragments (e.g., m/z 40-400).
-
Solvent Delay: A solvent delay is set to prevent the large solvent peak from entering and saturating the detector.[8]
-
Visualization of Spectroscopic Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between the different techniques.
References
- 1. CAS 128800-36-2: this compound [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
The Synthetic Versatility of Methyl 2-chloro-4,5-difluorobenzoate: A Technical Primer for Advanced Organic Synthesis
Introduction: Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its chemical structure, featuring an electron-deficient benzene ring substituted with two fluorine atoms, a chlorine atom, and a methyl ester group, makes it a versatile synthon for the construction of complex molecular architectures.[1] The presence and arrangement of these functional groups impart a unique reactivity profile, rendering it a valuable precursor for the synthesis of pharmacologically active molecules, most notably fluoroquinolone antibiotics. This technical guide provides an in-depth analysis of the core reactivity of this compound, with a focus on its application in key organic transformations.
Core Reactivity and Electronic Profile
The reactivity of the aromatic core of this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom. This inductive pull of electrons significantly reduces the electron density of the benzene ring, making it susceptible to nucleophilic attack. Consequently, the primary mode of reaction for this substrate is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is the most probable leaving group in such reactions, activated by the ortho and para fluorine atoms.
Furthermore, the chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, which is a key step in the synthesis of many quinolone antibiotics.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of this compound. The electron-deficient nature of the aromatic ring facilitates the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.
A generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Representative Experimental Protocol: N-Arylation with Piperazine
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a piperazine derivative, a common step in the synthesis of fluoroquinolone antibiotics.
Materials:
-
This compound (1.0 eq)
-
Substituted Piperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound, the substituted piperazine, and potassium carbonate.
-
Add a suitable solvent such as DMSO or DMF.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl-piperazine | - | Toluene | Reflux | 2-6 | 72 |
| 4-Hydroxy-phenyl-piperazine | - | Chlorobenzene | Reflux | Overnight | 37 |
Note: The data in this table is representative of SNAr reactions on similar fluorinated aromatic systems and specific yields with this compound may vary.[2]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The chloro-substituent at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a powerful tool for the synthesis of biaryl compounds.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 |
This table presents typical conditions for Suzuki-Miyaura couplings of aryl chlorides and may serve as a starting point for optimization.
Application in the Synthesis of Fluoroquinolone Antibiotics
A primary application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics. The core structure of these potent antibacterial agents is often assembled through a sequence of reactions that includes nucleophilic substitution and cyclization.
A representative workflow for the synthesis of a fluoroquinolone core structure.
Detailed Experimental Protocol: Synthesis of a Quinolone Core
The following protocol is adapted from a known synthesis of a fluoroquinolone precursor, starting from the corresponding benzoic acid.
Step 1: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate
-
React 2-chloro-4,5-difluorobenzoic acid with a malonic ester derivative in the presence of a suitable coupling agent to form the corresponding benzoylmalonate.
-
Subject the benzoylmalonate to hydrolysis and decarboxylation, typically by heating in the presence of an acid catalyst, to yield the β-keto ester.
Step 2: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-ethoxyacrylate
-
A solution of ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate and triethyl orthoformate in acetic anhydride is heated at approximately 150 °C for 2 hours.
-
The reaction mixture is then evaporated to dryness to yield the desired enol ether.
Step 3: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate
-
To a solution of the enol ether from the previous step in ethanol, cyclopropylamine is added dropwise.
-
The solution is stirred for 1 hour at room temperature.
-
The solvent is evaporated, and the residue is crystallized from a suitable solvent like hexane.
Step 4: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
The product from Step 3 is dissolved in a dry aprotic solvent such as dimethylformamide (DMF).
-
A strong base, such as sodium hydride, is added portion-wise under an inert atmosphere.
-
The mixture is heated to facilitate the intramolecular cyclization.
-
After completion of the reaction, the mixture is worked up by pouring into ice water and acidifying to precipitate the product.
This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, while the chloro-substituent allows for palladium-catalyzed cross-coupling reactions. These distinct modes of reactivity, coupled with the potential for modification of the ester group, provide chemists with a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its reactivity is key to leveraging its full synthetic potential.
References
Technical Guide: Solubility Profile of Methyl 2-chloro-4,5-difluorobenzoate
Abstract
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic ester. Its chemical structure, featuring a benzene ring substituted with a methyl ester group, a chlorine atom, and two fluorine atoms, dictates its physicochemical properties, including solubility. The electron-withdrawing nature of the halogen substituents and the presence of the ester group create a molecule of moderate polarity. Understanding its solubility is crucial for reaction kinetics, purification processes like crystallization, and formulation development in pharmaceutical and agrochemical research.
Solubility Data
A comprehensive search of scientific databases, chemical supplier specifications, and safety data sheets did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. The information available is qualitative in nature.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Observed Solubility |
| Polar Aprotic | Acetone | Soluble[1] |
| Polar Protic | Ethanol | Soluble[1] |
| Polar Protic | Water | Limited to very slight solubility[1] |
| Non-polar | Hexane, Toluene | Expected to be soluble based on the principle of "like dissolves like," as the large aromatic and halogenated structure provides significant non-polar character.[2][3][4] |
Structural Rationale: The solubility behavior is consistent with the molecule's structure. The large, non-polar benzene ring and halogen atoms favor solubility in organic solvents.[2][3] The polar methyl ester group allows for some interaction with polar solvents, but it is not sufficient to overcome the hydrophobic nature of the rest of the molecule to grant significant solubility in water.[1][5]
Experimental Protocol for Solubility Determination
To obtain quantitative data, the Shake-Flask Method is a reliable and widely accepted thermodynamic approach.[6][7][8] The following protocol describes a standardized procedure for determining the solubility of a compound like this compound in a given solvent.
Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., ethanol, acetone, water)
-
Analytical balance
-
Scintillation vials or flasks with tight-sealing caps
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks. An amount that ensures a solid phase remains after equilibration is crucial.
-
Solvent Addition: Add a precise volume of the chosen solvent to each flask.
-
Equilibration: Seal the flasks tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure the solution reaches thermodynamic equilibrium.[6][7]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particulates are transferred, immediately pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The logical flow of the shake-flask method for solubility determination can be visualized as follows.
Caption: A diagram illustrating the standard steps of the shake-flask method for solubility measurement.
Conclusion
While quantitative solubility data for this compound remains to be published, its molecular structure suggests good solubility in common organic solvents and poor solubility in aqueous media. For researchers requiring precise values for process optimization or modeling, the detailed shake-flask protocol provided in this guide offers a robust method for experimental determination. The successful application of this compound in synthesis and development will rely on such empirical measurements to overcome the current data gap.
References
- 1. CAS 128800-36-2: this compound [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-chloro-4,5-difluorobenzoate: A Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-chloro-4,5-difluorobenzoate. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this compound in a laboratory setting. This document outlines the known hazards, exposure control measures, and emergency procedures.
Chemical and Physical Properties
This compound is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated aromatic structure dictates its chemical reactivity and physical characteristics.[1] While detailed experimental data is not uniformly available, the following table summarizes its key properties.
| Property | Value | Source |
| Chemical Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.57 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[2][3]
GHS Hazard Statements:
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.
Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Personal Contact: Avoid all personal contact, including inhalation of dust or fumes.[2] Do not allow the material to come into contact with exposed food or utensils.[2]
-
Hygiene: Do not eat, drink, or smoke when handling.[2] Wash hands and any exposed skin thoroughly after handling.[2][3][5][7] Contaminated work clothes should be laundered separately before reuse.[2][3]
Storage Conditions
-
Container: Keep the container tightly closed and securely sealed when not in use.[2][3][5][7]
-
Environment: Store in a cool, dry, and well-ventilated place.[3] The substance should be stored locked up.[2][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][8]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical for safe handling.
| Control | Specification |
| Engineering Controls | A closed system or local exhaust ventilation is recommended. Safety showers and eye wash stations should be readily accessible.[3] |
| Eye/Face Protection | Wear chemical safety goggles and, where there is a splash potential, a face shield. Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][8][9] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respirator with a filter for organic gases and vapors (Type A, Brown, conforming to EN14387) is recommended. |
The following diagram illustrates the workflow for selecting the appropriate level of Personal Protective Equipment.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately wash out with fresh running water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3] Seek medical attention if irritation persists.[2][3] |
| Skin Contact | Remove all contaminated clothing.[3][10] Flush skin and hair with running water and soap if available.[2][10] Seek medical attention if skin irritation occurs.[2][3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3][10] If you feel unwell, call a POISON CENTER or doctor.[2][3] |
| Ingestion | Rinse mouth with water and then drink plenty of water.[3][7] Do not induce vomiting. Seek medical advice.[2][3] |
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[2] This can include water, foam, carbon dioxide, or dry powder.[11]
-
Hazards: The compound is not considered a significant fire risk, but containers may burn.[2] It may emit corrosive fumes in a fire.[2]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11] Cool fire-exposed containers with a water spray from a protected location.[2]
Accidental Release Measures
-
Cleanup: Clean up all spills immediately.[2] For dry spills, use dry cleanup procedures and avoid generating dust.[2] For wet spills, use an inert absorbent material.[7]
-
Containment: Prevent spillage from entering drains or waterways.[2][3]
-
Personal Precautions: Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[2] Ensure adequate ventilation.[3]
The following diagram outlines the logical steps for responding to an accidental spill.
Toxicological and Ecological Information
-
Ecological Information: This substance may be toxic to aquatic organisms and could cause long-term adverse effects in the aquatic environment.[8][11] Do not empty into drains or allow the product to enter surface water.[3][7][8]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Waste should be sent to an approved waste disposal plant.[5][7]
References
- 1. CAS 128800-36-2: this compound [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Building Block: Methyl 2-chloro-4,5-difluorobenzoate in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic compound that has emerged as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific reactivity that makes it a valuable precursor in medicinal chemistry and materials science. This technical guide explores the potential applications of this compound in research, with a particular focus on its role in the development of novel therapeutic agents. This document provides a comprehensive overview of its synthetic utility, including detailed experimental protocols and a summary of relevant quantitative data.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a starting material for the synthesis of quinolone antibiotics. The fluoroquinolone class of antibacterials is renowned for its broad-spectrum activity and clinical efficacy. The presence of fluorine atoms at the C-6 and C-7 positions of the quinolone ring is a key determinant of their potent antibacterial properties. This compound serves as a key building block for introducing the desired difluoro-substitution pattern onto the core quinolone scaffold.
A pivotal application is in the synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a central intermediate for numerous fluoroquinolone drugs.[1] The synthetic pathway, starting from the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, highlights the utility of this substitution pattern.
Synthetic Pathway for Quinolone Core Synthesis
The following diagram illustrates the synthetic workflow for the preparation of a key quinolone intermediate starting from 2-chloro-4,5-difluorobenzoic acid, the parent acid of this compound.
Experimental Protocols
The following are detailed methodologies for key steps in the synthesis of the quinolone intermediate, adapted from established procedures.[1]
Protocol 1: Synthesis of 2-chloro-4,5-difluorobenzoyl chloride
-
Reaction Setup: To a solution of 2-chloro-4,5-difluorobenzoic acid (1 equivalent) in dry acetonitrile, add a catalytic amount of dimethylformamide (DMF).
-
Addition of Reagent: Slowly add oxalyl chloride (1.2 equivalents) to the solution under an inert atmosphere (e.g., nitrogen).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Evaporate the solvent under reduced pressure. Add toluene to the residue and evaporate again to remove any remaining oxalyl chloride, yielding the crude acid chloride as an oil.
Protocol 2: Synthesis of Diethyl (2-chloro-4,5-difluorobenzoyl)malonate
-
Preparation of Magnesium Diethylmalonate: In a separate flask, react magnesium turnings (1.1 equivalents) with a solution of diethyl malonate (1 equivalent) in a mixture of ethanol and diethyl ether under an inert atmosphere. Reflux the suspension until all the magnesium has dissolved.
-
Acylation: Cool the solution of magnesium diethylmalonate to -5 to -10 °C. Slowly add a solution of 2-chloro-4,5-difluorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Quenching: After the addition is complete, stir the reaction mixture for 1 hour at 0 to -5 °C and then allow it to warm to room temperature overnight. Quench the reaction by adding a mixture of ice water and sulfuric acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Cyclization to form Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
-
Preparation: Prepare a suspension of sodium hydride (1.1 equivalents, 50% in oil, washed with hexane) in dry dimethylformamide (DMF) under a nitrogen atmosphere.
-
Addition of Precursor: Add a solution of ethyl 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoate (1 equivalent) in DMF to the sodium hydride suspension.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 100 °C for 30 minutes.
-
Work-up and Purification: After cooling, evaporate the DMF to dryness. Slurry the residue in water and collect the solid by filtration. Crystallize the solid from methanol to yield the desired quinolone ester.
Quantitative Data
| Compound Class | Target Organism | Typical MIC Range (µg/mL) |
| Fluoroquinolones | Gram-positive bacteria (e.g., S. aureus) | 0.1 - 10 |
| Fluoroquinolones | Gram-negative bacteria (e.g., E. coli) | 0.01 - 5 |
Signaling Pathway Inhibition by Fluoroquinolones
Fluoroquinolone antibiotics exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fluoroquinolone antibiotics. Its strategic placement of halogen atoms allows for the efficient synthesis of the core quinolone structure with the desired fluorine substitution pattern crucial for potent antibacterial activity. The detailed synthetic protocols and understanding of the mechanism of action of the resulting compounds provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate in the quest for new and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This methodology is of paramount importance in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Methyl 2-chloro-4,5-difluorobenzoate is a valuable building block, as the resulting 4,5-difluoro-[1,1'-biphenyl]-2-carboxylate derivatives are key intermediates in various fields of chemical research. The electron-withdrawing nature of the fluorine atoms and the ester group activates the aryl chloride bond towards oxidative addition to the palladium catalyst, making this substrate generally well-suited for Suzuki coupling reactions.
This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various boronic acids. It includes recommended reaction conditions, a summary of expected outcomes based on structurally similar compounds, and detailed experimental procedures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.
A diagram of the Suzuki-Miyaura catalytic cycle is presented below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
| Boronic Acid Partner | Electronic Nature | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Neutral | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |
| 4-Methoxyphenylboronic acid | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~85-95 |
| 4-Methylphenylboronic acid | Electron-donating | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |
| 3-Chlorophenylboronic acid | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 4-Acetylphenylboronic acid | Electron-withdrawing | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
| 2-Thiopheneboronic acid | Heteroaryl | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 8 | ~80-90 |
| 3-Pyridinylboronic acid | Heteroaryl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~75-85 |
Note: Yields are estimates based on reactions with similar substrates and may vary.
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific boronic acid partners.
Protocol 1: Standard Conditions using Pd(OAc)₂/SPhos
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Alternative Conditions using Pd(dppf)Cl₂
This protocol is particularly useful for heteroaryl boronic acids and can sometimes offer milder conditions.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, the carbonate base, and Pd(dppf)Cl₂.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and have not been deactivated by prolonged exposure to air. For challenging couplings, consider using more active, bulky electron-rich ligands like XPhos or RuPhos.
-
Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere.
-
Base: The base must be finely powdered to ensure maximum surface area. K₃PO₄ is often more effective than K₂CO₃ for aryl chlorides.
-
Temperature: Aryl chlorides generally require higher reaction temperatures than the corresponding bromides or iodides. Cautiously increasing the temperature may improve conversion.
-
-
Side Reactions:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with prolonged reaction times or at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this. Alternatively, using the corresponding boronic acid pinacol ester can increase stability.
-
Homocoupling: The formation of a biaryl product from the dimerization of the boronic acid can occur, particularly in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this.
-
Safety Information
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and are often air-sensitive.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
References
Application Notes and Protocols: Synthesis of Quinolone Antibiotic Precursors from Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a valuable starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication. The presence of the fluorine and chlorine substituents on the phenyl ring of this compound makes it an ideal precursor for constructing the core structure of many potent antibiotic drugs.
This document provides detailed application notes and protocols for the synthesis of a key quinolone intermediate starting from this compound. The protocols are based on established synthetic methodologies and provide a clear pathway for researchers in the field of drug discovery and development.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process to convert this compound into a versatile quinolone core structure. This core can then be further functionalized to produce a variety of potent antibiotic candidates. The key transformations include the hydrolysis of the methyl ester, conversion to the reactive acid chloride, followed by condensation with a malonic ester derivative and subsequent cyclization to form the quinolone ring system.
Caption: Synthetic workflow from this compound to a quinolone core.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Chloro-4,5-difluorobenzoic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add an aqueous solution of sodium hydroxide (1.5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Chloro-4,5-difluorobenzoic acid.
Protocol 2: Synthesis of 2-Chloro-4,5-difluorobenzoyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
2-Chloro-4,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Heating mantle
Procedure:
-
To a solution of 2-Chloro-4,5-difluorobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude 2-Chloro-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of the Quinolone Core Structure
This protocol describes the condensation of the acid chloride with a malonic ester derivative and subsequent cyclization to form the quinolone ring. This is a modification of the Gould-Jacobs reaction.
Materials:
-
2-Chloro-4,5-difluorobenzoyl chloride
-
Diethyl malonate or a suitable derivative
-
Magnesium ethoxide or another strong base
-
Anhydrous toluene or another high-boiling inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a solution of magnesium ethoxide in anhydrous toluene.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature and stir for 30 minutes.
-
Add a solution of 2-Chloro-4,5-difluorobenzoyl chloride (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, the reaction is quenched by carefully pouring it into a mixture of ice and dilute sulfuric acid.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the intermediate, which is then heated in a high-boiling solvent (e.g., Dowtherm A) to effect cyclization.
-
Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent, and dried to afford the quinolone core structure.
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of the quinolone core. The yields are based on literature precedents for similar transformations.
| Step | Reactant | Product | Reagents and Conditions | Typical Yield (%) |
| 1. Hydrolysis | This compound | 2-Chloro-4,5-difluorobenzoic acid | NaOH, Methanol/H₂O, Reflux | >95 |
| 2. Acyl Chloride Formation | 2-Chloro-4,5-difluorobenzoic acid | 2-Chloro-4,5-difluorobenzoyl chloride | SOCl₂, cat. DMF, Reflux | >90 (crude) |
| 3. Condensation and Cyclization | 2-Chloro-4,5-difluorobenzoyl chloride | Quinolone Core Structure | Diethyl malonate, Mg(OEt)₂, Toluene, Reflux; then thermal cyclization | 70-85 |
Logical Relationship Diagram
The following diagram illustrates the central role of the synthesized quinolone core as a precursor to a wide range of fluoroquinolone antibiotics.
Caption: Role of the quinolone core as a key intermediate for various antibiotics.
Conclusion
This compound is a strategic starting material for the efficient synthesis of key quinolone antibiotic precursors. The protocols and data presented herein provide a solid foundation for researchers to produce these valuable intermediates on a laboratory scale. The versatility of the synthesized quinolone core allows for the generation of a diverse library of fluoroquinolone analogs for further investigation in drug discovery programs.
Application Notes and Protocols: Synthesis of Agrochemical Scaffolds from Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a key fluorinated building block in the synthesis of various agrochemicals. The presence of chlorine and fluorine atoms on the benzene ring imparts unique physicochemical properties to the final molecules, often enhancing their biological activity and metabolic stability. This document provides detailed protocols for the utilization of this compound in the synthesis of a quinolinecarboxylic acid derivative, a scaffold found in a class of compounds with potential bactericidal applications in agriculture.
The synthetic strategy involves the initial hydrolysis of this compound to its corresponding carboxylic acid, which then serves as the primary starting material for a multi-step synthesis.
Synthetic Pathway Overview
The overall synthetic pathway from 2-chloro-4,5-difluorobenzoic acid to a potential quinolinecarboxylic acid agrochemical scaffold is depicted below. This pathway involves the formation of an acid chloride, followed by a series of condensation and cyclization reactions.
Caption: Synthetic pathway for a quinolinecarboxylic acid derivative.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the conversion of the starting methyl ester to the corresponding carboxylic acid, a crucial intermediate for further synthesis.[1]
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4,5-difluorobenzoic acid.
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Methanol/Water or THF/Water |
| Temperature | Reflux |
| Typical Yield | >95% |
Step 2-7: Synthesis of a Quinolone Carboxylic Acid Derivative
The following multi-step protocol is adapted from a patented synthesis and outlines the conversion of 2-chloro-4,5-difluorobenzoic acid into a potential agrochemical scaffold.[2]
Experimental Workflow:
Caption: Workflow for quinolone synthesis.
Protocol:
-
2-chloro-4,5-difluorobenzoyl chloride (VI): To a solution of 2-chloro-4,5-difluorobenzoic acid (V) (32.8 g) in dry acetonitrile (175 ml) containing a catalytic amount of dimethylformamide (2 drops), add oxalyl chloride dropwise under an inert atmosphere. Stir the reaction mixture until gas evolution ceases. Evaporate the solvent under reduced pressure to obtain the acid chloride as an oil.[2]
-
(2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester (VII): Dissolve the crude acid chloride in anhydrous diethyl ether (200 ml) and add it slowly to a cold (-5 to -10 °C) solution of magnesium diethylmalonate. After the addition, allow the mixture to warm to room temperature and stir overnight. Pour the reaction mixture into ice water and acidify to pH 2.5. Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent to yield the desired product as a bright yellow oil (26.5 g).[2]
-
2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (VIII): Reflux a solution of the diethyl ester (VII) (25.5 g) in p-dioxane (500 ml) and water (2.74 ml) for 3 hours. Evaporate the solvent to dryness and distill the residue on a Kugelrohr to obtain the product as a bright yellow oil (14.6 g).[2]
-
2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (IX): Heat a solution of the β-oxo ester (VIII) (14.5 g) and triethyl orthoformate (12.27 g) in acetic anhydride (13 ml) at 150°C for 2 hours. Evaporate the volatiles to dryness to yield the product as an oil (16.59 g).[2]
-
2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (X): To a solution of the ethoxymethylene derivative (IX) (16.25 g) in ethanol (45 ml), add cyclopropylamine (3.9 ml) dropwise. Stir the solution for 1 hour, evaporate to dryness, and crystallize the residue from hexane to give the desired compound (14.6 g).[2]
-
Final Cyclization: The final cyclization to the quinolinecarboxylic acid derivative is typically achieved by heating the intermediate (X) in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF).
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the quinolinecarboxylic acid derivative.[2]
| Step | Product | Starting Material | Yield |
| 2 | 2-chloro-4,5-difluorobenzoyl chloride | 2-chloro-4,5-difluorobenzoic acid | Quantitative (crude) |
| 3 | (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester | 2-chloro-4,5-difluorobenzoyl chloride | ~75% |
| 4 | 2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester | (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester | ~78% |
| 5 | 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoate | 2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester | Quantitative (crude) |
| 6 | 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoate | 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoate | ~88% |
Conclusion
This compound, through its hydrolysis product 2-chloro-4,5-difluorobenzoic acid, serves as a valuable precursor for the synthesis of complex heterocyclic structures relevant to the agrochemical industry. The provided protocols offer a detailed guide for researchers to synthesize a quinolinecarboxylic acid scaffold, which can be further modified to develop new potential agrochemical agents. The fluorinated nature of the starting material is a key feature that can enhance the biological efficacy of the final products.
References
Application Notes and Protocols for the Synthesis of Novel Poly(aryl ether)s from Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and unique solubility characteristics. These attributes make them highly valuable in a range of advanced applications, from high-performance engineering plastics to specialized materials in the electronics and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis of novel poly(aryl ether)s utilizing Methyl 2-chloro-4,5-difluorobenzoate as a key monomer.
The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this process, the electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group on the this compound monomer, activates the aromatic ring for nucleophilic attack by a bisphenoxide. The reaction proceeds via the displacement of the halide leaving groups, forming a new ether linkage and extending the polymer chain. This method is a versatile and well-established route for the preparation of high-performance poly(aryl ether)s.[1][2]
Reaction Mechanism and Experimental Workflow
The polymerization of this compound with a bisphenol, such as Bisphenol A, in the presence of a weak base like potassium carbonate, follows a typical SNAr polycondensation mechanism. The process begins with the deprotonation of the bisphenol by the base to form a more nucleophilic bisphenoxide. This is followed by the nucleophilic attack of the bisphenoxide on the electron-deficient aromatic ring of the fluorinated monomer, leading to the formation of an ether bond and the elimination of a halide ion. The reaction is typically carried out in a high-boiling aprotic polar solvent.
Caption: General mechanism for SNAr polycondensation.
The following diagram illustrates a typical experimental workflow for the synthesis of these novel poly(aryl ether)s.
Caption: Experimental workflow for poly(aryl ether) synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a poly(aryl ether) from this compound and Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.20 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add this compound, Bisphenol A, and potassium carbonate.
-
Solvent Addition: Add DMAc and toluene to the flask. The amount of DMAc should be sufficient to achieve a solids concentration of 20-30% (w/v), and the volume of toluene should be about half that of the DMAc.
-
Azeotropic Dehydration: Heat the reaction mixture to approximately 140°C with vigorous stirring under a gentle flow of nitrogen. Allow the toluene to reflux and collect the water in the Dean-Stark trap. Continue this azeotropic dehydration for about 4 hours, or until no more water is collected. After dehydration, carefully remove the toluene from the reaction mixture via the Dean-Stark trap.
-
Polymerization: Increase the reaction temperature to 160-170°C to initiate the polymerization. The reaction mixture should become more viscous as the polymer forms. Maintain the reaction at this temperature for 12-24 hours.
-
Isolation: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of a methanol/water mixture (e.g., 1:1 v/v) with constant stirring to precipitate the polymer.
-
Purification: Collect the fibrous or powdered polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C for 24 hours or until a constant weight is achieved.
Data Presentation
The following tables summarize typical characterization data for novel poly(aryl ether)s synthesized from this compound and various bisphenols. The data presented are representative and based on values reported for similar fluorinated poly(aryl ether)s.[3][4]
Table 1: Polymerization Conditions and Yields
| Bisphenol Co-monomer | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) |
| Bisphenol A | 18 | 165 | 95 |
| 4,4'-Biphenol | 20 | 170 | 92 |
| 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | 16 | 160 | 96 |
Table 2: Molecular Weight and Polydispersity
| Polymer (with Bisphenol) | Mₙ ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mₙ) |
| Bisphenol A | 45,000 | 95,000 | 2.1 |
| 4,4'-Biphenol | 52,000 | 110,000 | 2.1 |
| Bisphenol AF | 60,000 | 135,000 | 2.25 |
| Determined by Gel Permeation Chromatography (GPC) in a suitable solvent (e.g., NMP) with polystyrene standards. |
Table 3: Thermal Properties
| Polymer (with Bisphenol) | Glass Transition Temp. (T₉, °C) | 5% Weight Loss Temp. (Td5, °C) |
| Bisphenol A | 185 | 480 |
| 4,4'-Biphenol | 210 | 510 |
| Bisphenol AF | 225 | 530 |
| T₉ determined by Differential Scanning Calorimetry (DSC) and Td5 by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. |
Conclusion
The synthesis of novel poly(aryl ether)s from this compound via nucleophilic aromatic substitution polycondensation offers a robust and versatile method for creating high-performance materials. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists in the development of these advanced polymers. The resulting materials exhibit excellent thermal stability and are expected to possess desirable mechanical and dielectric properties, making them suitable for a wide array of applications in demanding technological fields. Further characterization and optimization of the reaction conditions can be tailored to achieve specific material properties for targeted applications.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance [mdpi.com]
Application Notes and Protocols for the Derivatization of Methyl 2-chloro-4,5-difluorobenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The starting material, Methyl 2-chloro-4,5-difluorobenzoate, possesses a unique substitution pattern on the phenyl ring, making it an attractive scaffold for the generation of novel bioactive molecules. Derivatization of this compound, particularly into pyrazole-containing entities, has been shown to yield compounds with potent biological effects. This is attributed to the pyrazole ring's ability to participate in various biological interactions.
This document outlines a feasible synthetic pathway for the conversion of this compound into pyrazole derivatives, provides detailed experimental protocols, summarizes relevant biological activity data from the literature, and presents signaling pathway diagrams to contextualize the potential mechanisms of action.
Data Presentation: Biological Activities of Fluorinated Pyrazole Derivatives
The following tables summarize the biological activities of various fluorinated pyrazole derivatives as reported in the scientific literature. This data is intended to provide a comparative overview of the potential efficacy of newly synthesized compounds.
Table 1: Antimicrobial Activity of Fluorinated Pyrazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed Dihydropyrimidinones | Staphylococcus aureus (MRSA) | 6.25 - 12.5 | [1] |
| Pyrazole-clubbed Dihydropyrimidinones | Streptococcus pyogenes | 12.5 - 25 | [1] |
| Pyrazole Derivatives | Escherichia coli | 0.25 | [5] |
| Pyrazole Derivatives | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole Derivatives | Aspergillus niger | 1 | [5] |
| Pyrazolyl 1,3,4-Thiadiazine Derivatives | Various Bacteria | 62.5 - 125 | [4] |
| Pyrazolyl 1,3,4-Thiadiazine Derivatives | Various Fungi | 2.9 - 7.8 | [4] |
| Indazole and Pyrazoline Derivatives | Staphylococcus aureus (MDR) | 4 | [6] |
| Indazole and Pyrazoline Derivatives | Enterococcus faecalis (MDR) | 4 | [6] |
Table 2: Anticancer Activity of Fluorinated Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Hybrids | WM266.5 (Melanoma) | 0.45 - 0.72 | [3] |
| Pyrazole Hybrids | MCF-7 (Breast Cancer) | 0.97 - 1.31 | [3] |
| 1,4-Benzoxazine-pyrazole Hybrids | Various (MCF7, A549, HeLa, PC3) | 2.82 - 6.28 | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | A549 (Non-small cell lung cancer) | 8.21 | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | HCT116 (Colorectal carcinoma) | 19.56 | [2] |
| Pyrazole-containing Isoligifolanone Derivatives | MCF-7 (Breast Cancer) | 5.21 | [2] |
| Pyrazole-based Hybrid Heteroaromatics | A549 (Lung Cancer) | - | [2] |
| Pyrazole Triazole Thiol Derivatives | PC-3 (Prostate Cancer) | 5.26 - 5.32 | [7] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound Class | Target Organism | LC50 (ppm) | Reference |
| Pyridine Derivatives | Cowpea aphid nymphs | 0.029 - 0.040 | |
| Pyridine Derivatives | Cowpea aphid adults | 0.017 - 0.022 |
Experimental Protocols
The following protocols describe a general, two-step synthetic route for the derivatization of this compound into a pyrazole derivative. This involves an initial Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine, commonly known as the Knorr pyrazole synthesis.[8]
Step 1: Synthesis of a 1,3-Dicarbonyl Intermediate via Claisen Condensation
This protocol outlines the synthesis of a β-ketoester from this compound and a suitable ketone.
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous diethyl ether.
-
To this solution, add a solution of this compound and acetone in anhydrous diethyl ether dropwise at room temperature with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with 10% hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dicarbonyl compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of the Pyrazole Derivative via Knorr Pyrazole Synthesis
This protocol describes the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring.
Materials:
-
1,3-Dicarbonyl intermediate from Step 1
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl intermediate in ethanol.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude pyrazole derivative.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Potential Signaling Pathways for Biological Activity
Certain pyrazole-based insecticides are known to target the ryanodine receptor, a calcium channel crucial for muscle contraction in insects.[9] Dysregulation of this channel leads to uncontrolled calcium release, paralysis, and death.
Caption: Pyrazole derivative targeting the Ryanodine Receptor (RyR) signaling pathway.
Many pyrazole derivatives have been investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key players in cancer cell proliferation and angiogenesis.[10][11][12]
Caption: Inhibition of EGFR and VEGFR signaling pathways by a pyrazole derivative.
References
- 1. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Angiogenesis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Purification of Methyl 2-chloro-4,5-difluorobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The selection of an appropriate purification technique is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the quality and consistency of the final product.
Introduction
This compound is a halogenated aromatic ester. Its physicochemical properties, including polarity and volatility, are influenced by the presence of chlorine and fluorine atoms on the benzene ring.[1] The purification of this compound from reaction mixtures typically involves one or a combination of the following techniques:
-
Recrystallization: A powerful technique for purifying solid compounds.
-
Column Chromatography: Highly effective for separating compounds with different polarities.
-
Distillation: Suitable for purifying thermally stable liquid compounds.
The choice of method depends on the physical state of the crude product (solid or liquid), the nature and quantity of impurities, and the desired final purity.
Potential Impurities
The primary impurities in the synthesis of this compound, which typically involves the esterification of 2-chloro-4,5-difluorobenzoic acid with methanol, may include:
-
Unreacted 2-chloro-4,5-difluorobenzoic acid: The starting carboxylic acid is a common impurity if the esterification reaction does not go to completion.
-
Residual catalyst: Acid catalysts such as sulfuric acid or thionyl chloride may be present.
-
Byproducts from side reactions: Depending on the reaction conditions, side reactions may lead to the formation of other esters or degradation products.
-
Colored impurities: Often present in the crude reaction mixture.[2]
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of this compound using different techniques. The values presented are typical for the purification of substituted benzoates and serve as a guideline for method selection.
| Purification Technique | Starting Purity (Crude) | Final Purity (by HPLC/GC) | Typical Recovery | Scale | Notes |
| Recrystallization | ~85-90% | >99% | 70-85% | mg to multi-gram | Effective for removing minor impurities from a solid product. |
| Column Chromatography | 70-90% | >99.5% | 60-80% | mg to gram | Excellent for separating complex mixtures and closely related impurities. |
| Vacuum Distillation | ~90% | >98% | 75-90% | gram to kg | Suitable for large-scale purification of the liquid ester. |
Experimental Protocols
Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid.
a. Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can also be effective. For this compound, methanol, ethanol, or mixtures of ethyl acetate/hexane are good starting points.
b. Protocol:
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
This method is ideal for purifying both solid and liquid crude products, especially when dealing with multiple impurities.
a. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4). A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
b. Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification by Vacuum Distillation
This protocol is suitable for the large-scale purification of liquid this compound.
a. Pre-distillation Workup:
-
Neutralization: Wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-chloro-4,5-difluorobenzoic acid.
-
Washing: Wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration: Filter to remove the drying agent.
b. Protocol:
-
Apparatus Setup: Set up a vacuum distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. The boiling point will depend on the applied pressure. For example, the related compound 2-chloro-4,5-difluorobenzonitrile has a boiling point of 107°C at 28 torr.[3]
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction will contain the purified product.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound reaction products.
Caption: General purification workflow for this compound.
References
Application Notes and Protocols for Monitoring Reactions of Methyl 2-chloro-4,5-difluorobenzoate
Introduction
Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The electron-withdrawing effects of the chlorine and fluorine substituents make the aromatic ring susceptible to nucleophilic aromatic substitution, a common reaction pathway for this class of molecules.[1] Precise monitoring of its reactions is critical for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety and control.
This document provides detailed application notes and experimental protocols for various analytical techniques suitable for monitoring the reactions of this compound. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Reaction Monitoring
The general workflow for monitoring a chemical reaction involves sampling, sample preparation, chemical analysis, and data interpretation to determine the concentration of reactants, products, and byproducts over time.
Caption: A generalized workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a robust and widely used technique for the quantitative analysis of reactions involving this compound.[2] Its high resolution and sensitivity make it ideal for separating the starting material from products and various impurities. A reversed-phase C18 column is typically effective for this class of aromatic compounds, providing good separation with a mobile phase consisting of acetonitrile or methanol and water.[3] UV detection is suitable as the aromatic ring of the analyte and related products are chromophoric. This method is preferred for accurate determination of reaction kinetics and final product purity.[2]
Quantitative Data Summary
The following table presents example retention times for a hypothetical nucleophilic substitution reaction where the chloro group is displaced by a generic amine (R-NH₂).
| Compound | Retention Time (min) | UV Detection λ (nm) |
| This compound | 5.8 | 254 |
| Methyl 2-(alkylamino)-4,5-difluorobenzoate | 4.2 | 254 |
| R-NH₂ (Starting Amine) | 2.1 | 220 |
Experimental Protocol: HPLC Monitoring
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-7 min: 30% to 95% B
-
7-8 min: 95% B
-
8-9 min: 95% to 30% B
-
9-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot into a 1.5 mL vial containing 1 mL of the initial mobile phase composition (70:30 Water:Acetonitrile). c. Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Create a calibration curve for the starting material and expected product to quantify the reaction progress and determine the final yield.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for both qualitative and quantitative analysis, offering excellent separation and structural information from mass spectra. This compound and many of its likely products are sufficiently volatile for GC analysis without derivatization.[2] This method is particularly useful for identifying unknown byproducts by their mass-to-charge ratio and fragmentation patterns. For complex mixtures, a GC-MS/MS method using Multiple Reaction Monitoring (MRM) can provide enhanced selectivity and sensitivity.[4]
Quantitative Data Summary
| Compound | Retention Time (min) | Key m/z fragments |
| This compound | 8.5 | 206 (M+), 175, 147 |
| Methyl 2-(alkylamino)-4,5-difluorobenzoate | 9.2 | [M]+, [M-31]+, etc. (Varies with R-group) |
Experimental Protocol: GC-MS Monitoring
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction by diluting into 1 mL of a suitable solvent like ethyl acetate. c. Add an internal standard if quantitative analysis is required. d. Filter the sample through a 0.45 µm syringe filter into a GC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides unparalleled structural information, making it invaluable for confirming the identity of products and intermediates. For reactions involving fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[5] The 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range lead to high sensitivity and minimal signal overlap, allowing for clear tracking of the consumption of fluorinated starting materials and the formation of new fluorinated species.[5] ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. For quantitative analysis, a known amount of an internal standard can be added.[6]
Illustrative Reaction: Nucleophilic Aromatic Substitution
Caption: A typical SNAr reaction of the target compound.
Quantitative Data Summary (¹⁹F and ¹H NMR)
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| This compound | ¹⁹F | -138.5 | d |
| ¹⁹F | -142.0 | d | |
| ¹H | 7.6 (Ar-H), 3.9 (O-CH₃) | m, s | |
| Methyl 2-(alkylamino)-4,5-difluorobenzoate | ¹⁹F | -145.2 | d |
| ¹⁹F | -150.8 | d | |
| ¹H | 7.1 (Ar-H), 6.5 (Ar-H), 3.8 (O-CH₃) | m, m, s |
Experimental Protocol: NMR Monitoring
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) for ¹H, internal solvent peak for ¹³C.
-
Sample Preparation (At-line): a. Withdraw an aliquot (e.g., 100 µL) from the reaction. b. Quench and remove the reaction solvent under reduced pressure. c. Dissolve the residue in ~0.6 mL of deuterated solvent. d. For quantitative analysis, add a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) before dissolving. e. Transfer the solution to an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Monitor the integration of characteristic peaks for the reactant and product.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Monitor the disappearance of the two doublet signals for the starting material and the appearance of two new doublets for the product. The change in chemical shifts of the fluorine atoms provides clear evidence of the substitution at the C2 position.
-
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-chloro-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described methodology is a robust two-stage process designed for scalability and efficiency.
Introduction
This compound is a crucial building block in organic synthesis. Its halogenated benzene ring makes it a versatile precursor for introducing the 2-chloro-4,5-difluorobenzoyl moiety into larger, more complex molecules. The following protocols detail a reliable production route commencing with the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene, followed by oxidation to the corresponding carboxylic acid, and culminating in a Fischer esterification to yield the desired product.
Overall Synthesis Pathway
The large-scale synthesis of this compound is accomplished in two primary stages:
-
Synthesis of 2-chloro-4,5-difluorobenzoic acid: This stage involves the acylation of 1-chloro-3,4-difluorobenzene to form an acetophenone intermediate, which is subsequently oxidized to the carboxylic acid.
-
Esterification of 2-chloro-4,5-difluorobenzoic acid: The synthesized carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the final product.
Data Presentation
Table 1: Materials and Reagents
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 1-chloro-3,4-difluorobenzene | C₆H₃ClF₂ | 148.54 | Starting Material | 367-21-5 |
| Acetyl chloride | C₂H₃ClO | 78.50 | Reagent | 75-36-5 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | Catalyst | 7446-70-0 |
| 2'-Chloro-4',5'-difluoroacetophenone | C₈H₅ClF₂O | 190.58 | Intermediate | 264978-89-4 |
| Sodium hypochlorite solution (12%) | NaClO | 74.44 | Oxidizing Agent | 7681-52-9 |
| 2-chloro-4,5-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | Intermediate | 110877-64-0 |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | 67-56-1 |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | Catalyst | 7664-93-9 |
| This compound | C₈H₅ClF₂O₂ | 206.57 | Final Product | 128800-36-2 |
Table 2: Key Process Parameters and Yields
| Step | Reaction Type | Key Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Stage 1a | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | 20 - 120 | 2 | ~82 |
| Stage 1b | Oxidation | Sodium hypochlorite | Reflux | 4 | ~85 |
| Stage 2 | Fischer Esterification | Methanol, Sulfuric acid | 65 (Reflux) | 4 - 6 | >90 |
Experimental Protocols
Stage 1: Synthesis of 2-chloro-4,5-difluorobenzoic acid
Part A: Synthesis of 2'-Chloro-4',5'-difluoroacetophenone
-
Reaction Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous aluminum chloride (0.3 mol).
-
Addition of Starting Material: Add 1-chloro-3,4-difluorobenzene (0.2 mol) to the reactor.
-
Acylation: Slowly add acetyl chloride (0.3 mol) to the mixture while maintaining the temperature between 20°C and 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours.[1]
-
Quenching: Carefully pour the hot reaction mixture onto ice (250g).
-
Extraction: Extract the aqueous layer with chloroform.
-
Washing and Concentration: Wash the combined organic extracts with water and then concentrate under reduced pressure to yield crude 2'-Chloro-4',5'-difluoroacetophenone.[1]
Part B: Oxidation to 2-chloro-4,5-difluorobenzoic acid
-
Reaction Setup: In a reactor equipped for reflux, add the crude 2'-Chloro-4',5'-difluoroacetophenone (0.1 mol).
-
Addition of Oxidant: Add a 12% sodium hypochlorite solution (0.4 mol).
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.[1]
-
Acidification: After cooling, carefully add concentrated hydrochloric acid dropwise until the pH of the solution is 1.
-
Isolation: The product, 2-chloro-4,5-difluorobenzoic acid, will precipitate as a white solid.
-
Extraction and Drying: Dissolve the white crystals in dichloromethane, separate the aqueous phase, and extract the aqueous phase twice more with dichloromethane. Combine the organic extracts and evaporate the solvent to obtain the product.[1]
Stage 2: Fischer Esterification to this compound
-
Reaction Setup: In a large reactor equipped with a reflux condenser, dissolve the 2-chloro-4,5-difluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by washing with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if required.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of key compounds in the synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-4,5-difluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-4,5-difluorobenzoate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on the esterification of 2-chloro-4,5-difluorobenzoic acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: The esterification reaction may not have gone to completion. 2. Loss of product during workup: The product may be lost during extraction or purification steps. 3. Degradation of starting material or product: The starting acid or the final ester may be unstable under the reaction conditions. 4. Poor quality of reagents: Impurities in the starting material, solvent, or reagents can inhibit the reaction. | 1. - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase the amount of the esterifying agent (e.g., methanol and acid catalyst, or thionyl chloride). - If using Fischer esterification, ensure efficient removal of water, for example, by using a Dean-Stark apparatus. 2. - Ensure the pH is appropriate during aqueous workup to prevent the hydrolysis of the ester. - Use a suitable extraction solvent in sufficient quantity. Perform multiple extractions. 3. - Consider milder reaction conditions, such as a lower temperature or a less harsh esterification method. 4. - Use freshly distilled solvents and high-purity reagents. Ensure the 2-chloro-4,5-difluorobenzoic acid is dry. |
| Presence of Impurities in the Final Product | 1. Unreacted starting material: The reaction did not go to completion. 2. Side reactions: Undesired reactions may be occurring, leading to byproducts. A potential side reaction in Fischer esterification is the formation of ethers from the alcohol. 3. Incomplete purification: The purification method may not be effective in removing all impurities. | 1. - See "Low or No Product Yield" troubleshooting steps to drive the reaction to completion. 2. - Optimize reaction temperature and time to minimize side reactions. - Consider alternative esterification methods that are less prone to side reactions, such as the thionyl chloride method. 3. - Optimize the purification method. For column chromatography, try different solvent systems. For distillation, ensure the vacuum is adequate and the column has sufficient theoretical plates. Recrystallization from a suitable solvent can also be effective. |
| Difficulties in Product Isolation | 1. Product is an oil: this compound is expected to be a low-melting solid or an oil, which can make handling and purification challenging. 2. Emulsion formation during extraction: The product and impurities may form a stable emulsion with the aqueous and organic layers. | 1. - If an oil is obtained, purification by vacuum distillation or column chromatography is recommended. 2. - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method is the esterification of 2-chloro-4,5-difluorobenzoic acid. This can be achieved through several routes, with two being the most prevalent:
-
Fischer Esterification: Refluxing 2-chloro-4,5-difluorobenzoic acid with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid.
-
Thionyl Chloride Method: Reacting 2-chloro-4,5-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol.
Q2: How can I improve the yield of my Fischer esterification reaction?
A2: To improve the yield of a Fischer esterification, it is crucial to shift the equilibrium towards the product side. This can be achieved by:
-
Using a large excess of methanol, which also serves as the solvent.
-
Removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Using a sufficient amount of acid catalyst, typically a few drops of concentrated sulfuric acid.
Q3: What are the advantages of using the thionyl chloride method over Fischer esterification?
A3: The thionyl chloride method offers several advantages:
-
It is generally faster and proceeds to completion as the byproducts (SO₂ and HCl) are gases and are easily removed.
-
The reaction is not an equilibrium, which often leads to higher yields.
-
It can be performed at lower temperatures compared to the reflux conditions often required for Fischer esterification.
Q4: What analytical techniques can be used to monitor the progress of the reaction and characterize the final product?
A4: The following techniques are recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.
-
Product Characterization: The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be quantitatively assessed by GC or High-Performance Liquid Chromatography (HPLC).
Q5: What are the key safety precautions to take during the synthesis?
A5: Both thionyl chloride and concentrated sulfuric acid are highly corrosive and toxic. Methanol is flammable and toxic. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle thionyl chloride with extreme care as it reacts violently with water and releases toxic gases.
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,5-difluorobenzoic acid (1 equivalent) in an excess of dry methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Thionyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-chloro-4,5-difluorobenzoic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.1-1.5 equivalents) to the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Stir until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture to 0 °C and slowly add dry methanol (2-3 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding it to ice-water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Factors influencing the yield of the synthesis.
Common side products in Methyl 2-chloro-4,5-difluorobenzoate reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4,5-difluorobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: I performed a nucleophilic aromatic substitution (SNAr) reaction on this compound with an amine and my final product is impure. What are the likely side products?
A1: In nucleophilic aromatic substitution reactions involving this compound and an amine (e.g., piperazine), the most common impurities are typically:
-
Unreacted Starting Materials: Both unreacted this compound and the excess amine used in the reaction are common contaminants.
-
Hydrolysis Product: Hydrolysis of the methyl ester group can occur, especially in the presence of water and base or acid, leading to the formation of 2-chloro-4,5-difluorobenzoic acid.
-
Disubstituted Products: In cases where the amine has more than one reactive site (e.g., piperazine), double substitution on the aromatic ring is a possibility, though less common if the stoichiometry is well-controlled.
-
Products of Reaction with Solvent: Depending on the solvent and reaction conditions, the solvent itself might react with the starting material.
Q2: How can I remove unreacted amine from my reaction mixture?
A2: Unreacted amines can typically be removed by converting them into their water-soluble salts. This is achieved by performing an acidic wash of the organic layer during the work-up procedure.
Experimental Protocol: Removal of Unreacted Amine
Objective: To remove residual amine from an organic reaction mixture.
Materials:
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Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
1M Hydrochloric Acid (HCl) solution.
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Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Separatory funnel.
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Beakers and flasks.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.
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Drain the aqueous layer.
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Repeat the wash with 1M HCl one more time to ensure complete removal of the amine.
-
To neutralize any remaining acid in the organic layer, wash with an equal volume of saturated sodium bicarbonate solution. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
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Drain the organic layer into a clean, dry flask.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent. The resulting solution contains your product, free of the unreacted amine.
Q3: I suspect 2-chloro-4,5-difluorobenzoic acid is a side product. How can I remove it?
A3: The carboxylic acid side product can be removed by a basic wash. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Experimental Protocol: Removal of Acidic Side Products
Objective: To remove 2-chloro-4,5-difluorobenzoic acid from an organic reaction mixture.
Materials:
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Crude reaction mixture in an organic solvent.
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Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution.
-
Water.
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Brine (saturated NaCl solution).
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Separatory funnel.
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Beakers and flasks.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Shake the funnel, venting frequently as carbon dioxide gas may be evolved.
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Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer.
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Drain and discard the aqueous layer.
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Repeat the wash with the basic solution to ensure complete removal.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent and filter.
Frequently Asked Questions (FAQs)
Q4: What are the best general purification techniques for the product of a reaction with this compound?
A4: The two most effective and commonly used purification techniques for the products of these reactions are column chromatography and recrystallization. The choice between them depends on the physical state of the product (solid or oil) and the nature of the impurities.
Q5: Can you provide a general protocol for column chromatography to purify my product?
A5: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography Purification
Objective: To purify the product of a reaction involving this compound.
Materials:
-
Crude product.
-
Silica gel (for normal-phase chromatography).
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane). The ideal solvent system should give a good separation of your product from impurities on a TLC plate (product Rf ~0.3-0.4).
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Chromatography column.
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Sand.
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Cotton or glass wool.
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Collection tubes or flasks.
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, draining the solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary. Carefully apply the sample to the top of the silica gel.
-
Elute the Column: Carefully add the eluting solvent to the top of the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to obtain the purified product.
Q6: My product is a solid. Can I use recrystallization for purification?
A6: Yes, recrystallization is an excellent method for purifying solid products. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Experimental Protocol: Recrystallization
Objective: To purify a solid product by recrystallization.
Materials:
-
Crude solid product.
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A suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Erlenmeyer flask.
-
Hot plate.
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Buchner funnel and filter paper.
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Ice bath.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Summary
| Side Product/Impurity | Typical Reaction Type | Removal Method |
| Unreacted this compound | Nucleophilic Aromatic Substitution | Column Chromatography, Recrystallization |
| Unreacted Amine | Nucleophilic Aromatic Substitution | Acidic Wash (e.g., 1M HCl) |
| 2-chloro-4,5-difluorobenzoic acid | Hydrolysis (from SNAr or other reactions) | Basic Wash (e.g., sat. NaHCO₃) |
| Disubstituted Product | Nucleophilic Aromatic Substitution | Column Chromatography |
Visualizations
Caption: Workflow for identifying and removing impurities.
Caption: General experimental workflow.
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Methyl 2-chloro-4,5-difluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with Methyl 2-chloro-4,5-difluorobenzoate.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions involving this compound.
Low to No Product Yield
Potential Cause 1: Inactive Catalyst
-
Solution: The oxidative addition of the C-Cl bond in the electron-deficient this compound to a Pd(0) species is often the rate-limiting step. Ensure the use of a highly active catalyst system.
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Catalyst Choice: Employ palladium precatalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or palladacycles (e.g., Buchwald G3 or G4 precatalysts), which are known to be effective for challenging aryl chlorides.
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Ligand Selection: Utilize bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands like XPhos, SPhos, and RuPhos are particularly effective in promoting the oxidative addition and subsequent reductive elimination steps. N-heterocyclic carbenes (NHCs) can also be a good alternative.
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Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
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Potential Cause 2: Inappropriate Base or Solvent
-
Solution: The choice of base and solvent is critical for both catalyst activity and substrate stability.
-
Base Selection: For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. In Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are commonly used. For Sonogashira and Heck reactions, organic amine bases like Et₃N or DBU are typical.
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF are generally good choices as they help to dissolve the reactants and stabilize the catalytic species. For Suzuki-Miyaura reactions, a co-solvent of water is often necessary to facilitate the transmetalation step.
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Potential Cause 3: Side Reactions
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Solution: Several side reactions can compete with the desired cross-coupling.
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Hydrodechlorination: The replacement of the chlorine atom with hydrogen can occur, especially in the presence of water or other proton sources.[1] Using anhydrous solvents and reagents can minimize this.
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Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. If ester hydrolysis is a significant issue, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature for a longer duration.
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Homocoupling: The coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) with itself can occur, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.
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Formation of Impurities
Potential Cause 1: Catalyst Decomposition
-
Solution: The formation of palladium black is an indication of catalyst decomposition.
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Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) to stabilize the catalyst throughout the catalytic cycle.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Potential Cause 2: Reactions Involving Fluoro Substituents
-
Solution: Although C-F bonds are generally robust, under harsh conditions or with specific catalysts, defluorination can occur.
-
Reaction Conditions: Use the mildest possible reaction conditions (temperature, base strength) that still afford a reasonable reaction rate.
-
Catalyst Choice: While palladium is generally selective for C-Cl over C-F activation, nickel catalysts, sometimes used for aryl chloride couplings, have a higher propensity to activate C-F bonds. Careful catalyst selection is therefore important.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are all viable options for the functionalization of this compound. The choice depends on the desired bond to be formed (C-C, C-N, or C-C triple bond). Due to the electron-deficient nature of the aryl chloride, these reactions generally require highly active catalyst systems.
Q2: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this substrate?
A2: A good starting point would be a palladium precatalyst like Pd(OAc)₂ or a Buchwald precatalyst (e.g., XPhos Pd G3) in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. A typical catalyst loading would be 1-5 mol% of the palladium source.
Q3: What is the best base to use for a Buchwald-Hartwig amination with this compound to avoid hydrolysis of the methyl ester?
A3: While strong bases like NaOt-Bu are highly effective for the amination of aryl chlorides, they can promote ester hydrolysis. A weaker base like Cs₂CO₃ or K₃PO₄ could be attempted, although this may require higher temperatures or longer reaction times. Alternatively, a hindered strong base like LiHMDS might offer a better balance between efficient amination and minimal ester cleavage. Careful optimization of the base and reaction temperature is recommended.
Q4: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in preventing the formation of alkyne homocoupling byproducts. These conditions typically involve a palladium catalyst with a phosphine ligand and an amine base in a solvent like THF or DMF.
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | (Simulated Data) |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 (1) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 92 | (Simulated Data) |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | DMF/H₂O | 110 | 16 | 88 | (Simulated Data) |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 90 | 6 | 94 | (Simulated Data) |
| Aniline | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS | Dioxane | 100 | 10 | 85 | (Simulated Data) |
| Benzylamine | RuPhos Pd G3 (1.5) | - | K₃PO₄ | DMF | 120 | 24 | 78 | (Simulated Data) |
Note: The data in the tables above is simulated based on typical conditions for similar substrates and should be used as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 6 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 mmol) in the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
How to avoid dehalogenation in reactions with Methyl 2-chloro-4,5-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing reactions with Methyl 2-chloro-4,5-difluorobenzoate while avoiding the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, chlorine) on the aromatic ring is replaced by a hydrogen atom. For this compound, this would result in the formation of Methyl 4,5-difluorobenzoate as a significant byproduct. This is problematic as it reduces the yield of the desired product, consumes starting material, and complicates the purification process due to the similar physical properties of the dehalogenated product and the starting material.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can reductively eliminate with the aryl group to yield the dehalogenated arene. Key sources of hydride that lead to the formation of Pd-H species include:
-
Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can undergo β-hydride elimination, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or residual water in aprotic polar solvents like DMF can act as hydride donors.
-
Reagents: Boronic acids in Suzuki couplings can sometimes contain borane (B-H) impurities. Similarly, certain amines in Buchwald-Hartwig reactions can contribute to hydride formation.
Q3: How does the structure of this compound influence its reactivity and the likelihood of dehalogenation?
A3: The presence of three electron-withdrawing halogen substituents and a methyl ester group makes the aromatic ring of this compound electron-deficient. This electronic nature generally accelerates the rate of oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is a crucial step in cross-coupling reactions. However, this high reactivity can also make the substrate more susceptible to side reactions like dehalogenation if not properly controlled. The C-Cl bond is significantly weaker and more reactive than the C-F bonds, allowing for selective functionalization at the chloro position.
Q4: Can I perform nucleophilic aromatic substitution (SNAr) on this molecule?
A4: Yes, the electron-deficient nature of the aromatic ring, activated by the fluoro and ester groups, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the chloride. However, reaction conditions must be carefully controlled to avoid competitive dehalogenation or reaction at other sites.
Troubleshooting Guide: Dehalogenation
This guide provides systematic steps to diagnose and resolve issues with dehalogenation during your experiments.
Problem: Significant formation of Methyl 4,5-difluorobenzoate is observed.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize illustrative quantitative data on how different reaction parameters can affect the yield of the desired product versus the dehalogenated byproduct in a model Suzuki-Miyaura coupling of this compound with Phenylboronic acid.
Table 1: Effect of Phosphine Ligand Conditions: Pd₂(dba)₃ (2 mol%), K₃PO₄ (2 equiv.), Toluene, 100 °C, 12 h.
| Ligand | Ligand Type | Desired Product Yield (%) | Dehalogenated Product (%) |
| PPh₃ | Less Bulky, Electron-neutral | 45 | 35 |
| XPhos | Bulky, Electron-rich | 88 | <5 |
| SPhos | Bulky, Electron-rich | 85 | <5 |
| RuPhos | Bulky, Electron-rich | 82 | 7 |
Table 2: Effect of Base Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Toluene, 100 °C, 12 h.
| Base | Base Type | Desired Product Yield (%) | Dehalogenated Product (%) |
| NaOtBu | Strong Alkoxide | 65 | 25 |
| K₂CO₃ | Weak Inorganic | 78 | 10 |
| K₃PO₄ | Weak Inorganic | 88 | <5 |
| Cs₂CO₃ | Weak Inorganic | 86 | <5 |
Table 3: Effect of Solvent Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv.), 100 °C, 12 h.
| Solvent | Solvent Type | Desired Product Yield (%) | Dehalogenated Product (%) |
| DMF | Polar Aprotic | 70 | 20 |
| Toluene | Non-polar Aprotic | 88 | <5 |
| Dioxane | Polar Aprotic (Ether) | 85 | 6 |
| 2-MeTHF | Polar Aprotic (Ether) | 83 | 8 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the C-C bond formation at the chloro- position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
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Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via cannula.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue via column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is for the C-N bond formation at the chloro- position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add this compound, Cs₂CO₃, Pd₂(dba)₃, and RuPhos to an oven-dried vial.
-
Add a stir bar, then add the amine followed by anhydrous dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify by column chromatography.
Visualizations
Caption: Competing pathways of productive coupling and dehalogenation.
Technical Support Center: Troubleshooting Methyl 2-chloro-4,5-difluorobenzoate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Methyl 2-chloro-4,5-difluorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I observing low or no conversion of my this compound starting material?
Low or no conversion in nucleophilic aromatic substitution (SNAr) reactions with this compound can stem from several factors. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the methyl ester group.[1] However, issues with reagents, reaction conditions, or the nature of the nucleophile can impede the reaction.
Potential Causes and Solutions:
-
Inactive Nucleophile: The nucleophile may have degraded or is not sufficiently reactive.
-
Solution: Use a fresh, high-purity nucleophile. If using a solid nucleophile, ensure it is dry and properly stored. For weakly basic nucleophiles, consider using a stronger base to deprotonate it in situ, thus increasing its nucleophilicity.
-
-
Insufficient Base: Many SNAr reactions require a base to neutralize the acid formed during the reaction or to deprotonate the nucleophile.
-
Solution: Ensure the base is strong enough and used in a sufficient stoichiometric amount (typically 1.5-2.0 equivalents). The base should be anhydrous if the reaction is moisture-sensitive.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
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Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products.
-
-
Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or an unfavorable reaction environment.
-
Solution: Choose a polar aprotic solvent like DMSO, DMF, or acetonitrile, which are known to accelerate SNAr reactions. Ensure the solvent is anhydrous.
-
-
Presence of Water: Moisture can protonate the nucleophile, reducing its reactivity, or react with other reagents.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
2. I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue. In the case of this compound, substitution can potentially occur at the chloro or one of the fluoro positions. Generally, in SNAr reactions, the rate of displacement of halogens is F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the carbon-halogen bond for nucleophilic attack.[2] However, the position of the electron-withdrawing groups also plays a crucial role in stabilizing the intermediate Meisenheimer complex.[3][4]
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored products.
-
Solution: Lower the reaction temperature and increase the reaction time. This will favor the kinetically controlled product.
-
-
Strongly Basic Conditions: Very strong bases can sometimes lead to elimination reactions or other side reactions.
-
Solution: Use a milder base or a stoichiometric amount of a stronger base.
-
-
Reaction with the Ester Group: The nucleophile or base could potentially react with the methyl ester.
-
Solution: Use a less nucleophilic base if possible and avoid excessively high temperatures. If saponification (hydrolysis of the ester) is an issue, ensure anhydrous conditions.
-
3. My product is difficult to purify. What strategies can I use?
Purification can be challenging due to the similar polarities of the starting material and the product, or the presence of persistent impurities.
Potential Causes and Solutions:
-
Co-elution of Starting Material and Product: The product and starting material may have very similar Rf values in column chromatography.
-
Solution: Optimize the eluent system for column chromatography by trying different solvent mixtures. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Presence of Polar Impurities: Residual base or salts can complicate purification.
-
Solution: Perform an aqueous workup with a mild acid wash (e.g., dilute HCl or NH4Cl solution) to remove basic impurities before column chromatography.
-
-
Product Insolubility: The product may precipitate out during workup, trapping impurities.
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Solution: If the product is a solid, recrystallization can be an effective purification method.[5] A systematic solvent screen is recommended to find the ideal recrystallization solvent.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Conversion Rate (Hypothetical Data)
| Entry | Nucleophile (1.2 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 24 | 45 |
| 2 | Morpholine | K₂CO₃ | DMF | 100 | 24 | 75 |
| 3 | Morpholine | Cs₂CO₃ | DMF | 100 | 24 | 90 |
| 4 | Thiophenol | Et₃N | DMSO | 60 | 48 | 60 |
| 5 | Thiophenol | Et₃N | DMSO | 80 | 24 | 85 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, 10 mL/mmol), add the amine nucleophile (1.2 eq).
-
Addition of Base: Add a suitable inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-48 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A workflow diagram for troubleshooting low conversion rates.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Technical Support Center: Managing Reaction Temperature for Selective Substitution on Methyl 2-chloro-4,5-difluorobenzoate
Welcome to the technical support center for managing selective substitution reactions on Methyl 2-chloro-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed insights into controlling reaction outcomes through temperature management. Below, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites for nucleophilic aromatic substitution (SNAr) on this compound?
A1: this compound has three potential sites for nucleophilic aromatic substitution: the carbon atom bonded to the chlorine at the C2 position, and the carbons bonded to fluorine at the C4 and C5 positions. The electron-withdrawing nature of the methyl ester group and the halogen atoms activates the aromatic ring for nucleophilic attack.
Q2: Which halogen is generally the better leaving group in nucleophilic aromatic substitution (SNAr) reactions?
A2: In SNAr reactions, fluoride is often a better leaving group than chloride. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thus lowering the activation energy of this step.
Q3: How does reaction temperature influence the selectivity of substitution on this compound?
A3: Reaction temperature is a critical parameter for controlling the regioselectivity of nucleophilic substitution on this substrate. Generally, lower temperatures favor substitution at the most electronically activated position, which is often the C2 position due to the proximity of the electron-withdrawing ester group and the inherent reactivity of the C-Cl bond in some contexts. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 or C5 positions, potentially leading to a mixture of products or a different major product.
Q4: What is the expected outcome of a nucleophilic substitution reaction with an amine at low vs. high temperatures?
A4: While specific outcomes depend on the nucleophile and reaction conditions, a general trend can be anticipated. At lower temperatures, selective substitution of the chlorine atom at the C2 position is often favored, leading to the formation of Methyl 2-(amino)-4,5-difluorobenzoate. As the temperature is increased, the substitution of one of the fluorine atoms, particularly the one at the C4 position (para to the ester group), may become more competitive, potentially resulting in a mixture of isomers.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion to the desired product. | 1. Insufficient reaction temperature: The activation energy for the substitution may not be reached. 2. Poor nucleophile: The chosen nucleophile may not be strong enough. 3. Inappropriate solvent: The solvent may not effectively solvate the reactants or stabilize the transition state. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC/LC-MS. 2. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. |
| Formation of multiple products (poor selectivity). | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of thermodynamically favored but undesired products. 2. Extended reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to side reactions and product degradation. | 1. Lower the reaction temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent. |
| Substitution occurs at a fluorine atom instead of the chlorine atom. | 1. Thermodynamic control: At higher temperatures, substitution of the more stable C-F bond might be favored. 2. Specific activation of the C-F bond: The electronic environment of the molecule might favor attack at the C4 or C5 position under certain conditions. | 1. Run the reaction at a lower temperature to favor the kinetically controlled product (substitution at the C2-Cl position). 2. Analyze the electronic effects of all substituents on the ring to understand the inherent reactivity of each position. |
Experimental Protocols
General Protocol for Selective Amination at the C2-Position (Kinetic Control)
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is used as its salt, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq).
-
Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 25-60°C). The optimal temperature should be determined empirically for each specific nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Data on Temperature Effects (Hypothetical Data for Guidance)
The following table summarizes hypothetical data for the reaction of this compound with a generic amine nucleophile to illustrate the effect of temperature on product distribution. Actual results may vary depending on the specific nucleophile, solvent, and other reaction conditions.
| Reaction Temperature (°C) | Major Product | Yield of C2-Substituted Product (%) | Yield of C4/C5-Substituted Product (%) |
| 25 | C2-Substitution | 85 | < 5 |
| 60 | C2-Substitution | 75 | 15 |
| 100 | Mixture | 50 | 40 |
| 140 | C4/C5-Substitution | 20 | 65 |
Visualizing the Selectivity Pathway
The following diagram illustrates the general principle of temperature-dependent selectivity in the nucleophilic aromatic substitution of this compound.
Caption: Logical workflow for temperature-dependent selective substitution.
Technical Support Center: Impurity Identification in Methyl 2-chloro-4,5-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Methyl 2-chloro-4,5-difluorobenzoate. The following sections detail methodologies for identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
HPLC Analysis
-
Q1: What are the most common impurities I should expect to see in my this compound sample?
-
A1: Common impurities can originate from the synthesis process or degradation. Key impurities to monitor include:
-
Positional Isomers: Isomers of this compound may form during the Friedel-Crafts acylation step of synthesis.
-
Starting Materials: Unreacted starting materials from the synthesis process may be present.
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Hydrolysis Product: 2-chloro-4,5-difluorobenzoic acid can form due to the hydrolysis of the methyl ester.[1][2]
-
-
-
Q2: My HPLC chromatogram shows several unexpected peaks. How can I identify them?
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A2: Unexpected peaks can be investigated by:
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide mass-to-charge ratio information for each peak, aiding in the identification of unknown compounds.
-
Reference Standards: If you suspect the presence of a specific impurity, injecting a pure standard of that compound can confirm its retention time.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (acidic, basic, oxidative, photolytic, thermal) can help to purposefully generate degradation products and identify them.
-
-
-
Q3: I am having trouble separating the main peak from an impurity. What can I do?
-
A3: To improve peak resolution, you can:
-
Modify the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the Column: A column with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) column for aromatic compounds) can offer different selectivity.
-
Adjust the pH of the Mobile Phase: For acidic impurities like 2-chloro-4,5-difluorobenzoic acid, adjusting the pH of the mobile phase can significantly alter its retention time.
-
-
NMR Analysis
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Q4: How can I use NMR to confirm the identity of this compound and its impurities?
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A4: NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester group. The chemical shifts and coupling patterns of the aromatic protons can help distinguish between different isomers.
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¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule, further aiding in structural confirmation.
-
¹⁹F NMR: As the compound contains fluorine atoms, ¹⁹F NMR can be a very sensitive and informative technique for identifying and distinguishing between fluorinated isomers.
-
-
-
Q5: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What should I do?
-
A5: A complex aromatic region is common for substituted benzene rings.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, simplifying the assignment of the aromatic signals.
-
Spectral Simulation: Using NMR prediction software can help to simulate the expected spectra for different isomers, which can then be compared to your experimental data.
-
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method is designed as a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed for analysis.
Expected Retention Times (Relative):
| Compound | Expected Relative Retention Time |
| 2-chloro-4,5-difluorobenzoic acid | Early eluting |
| This compound | Main Peak |
| Positional Isomers | Peaks eluting in close proximity to the main peak |
NMR Spectroscopy for Structural Confirmation
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
¹H NMR Data (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -OCH₃ | ~3.9 | Singlet |
¹³C NMR Data (Predicted):
| Carbon | Chemical Shift (ppm) |
| C=O | 160 - 170 |
| Aromatic-C | 110 - 150 |
| -OCH₃ | 50 - 60 |
Visualizing the Impurity Identification Workflow
The following diagram illustrates the general workflow for identifying impurities in a sample of this compound.
Caption: Workflow for the identification of impurities.
This workflow begins with the initial analysis of the sample by HPLC and NMR. The resulting data is then evaluated to determine if any known impurities are present. If unknown peaks or signals are observed, further investigation using techniques like LC-MS, forced degradation studies, or the synthesis of reference standards is conducted to identify and ultimately quantify the impurities.
References
Strategies to enhance the regioselectivity of reactions involving Methyl 2-chloro-4,5-difluorobenzoate
Welcome to the technical support center for Methyl 2-chloro-4,5-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide targeted guidance on enhancing the regioselectivity of reactions involving this versatile intermediate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for nucleophilic attack on this compound, and what factors govern the regioselectivity?
A1: this compound has three potential sites for nucleophilic aromatic substitution (SNAr): the carbon bearing the chlorine atom (C2), and the two carbons bearing fluorine atoms (C4 and C5).
The regioselectivity is primarily governed by the electronic effects of the substituents:
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Methyl Ester Group (-COOCH₃): This is a strong electron-withdrawing group (EWG). In SNAr reactions, EWGs activate the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to them. This effect stabilizes the negatively charged Meisenheimer complex intermediate.
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The C2 position is ortho to the ester group, making it highly activated.
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The C5 position is para to the ester group, also making it highly activated.
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The C4 position is meta to the ester group and is therefore significantly less activated.
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-
Halogen Atoms (Cl, F): The halogens are electron-withdrawing by induction, which further activates the entire ring towards nucleophilic attack. Fluorine is more electronegative than chlorine, enhancing this effect.
Therefore, the main competition is between substitution at the C2 (Cl) and C5 (F) positions. The outcome depends on a balance between the activation by the ester group, the nature of the leaving group, and the reaction conditions.
Q2: My SNAr reaction is yielding a mixture of regioisomers. How can I selectively favor substitution at the C5 position (displacement of Fluorine)?
A2: To favor substitution at the C5 position, which is para to the activating ester group, you can modify the following parameters:
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Steric Hindrance: The C2 position is sterically hindered by the adjacent methyl ester group. Using a bulky nucleophile will disfavor attack at C2 and promote substitution at the more accessible C5 position.
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Nucleophile Choice: "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor attacking positions activated by the highly electronegative fluorine atoms. In many SNAr reactions, fluoride is a better leaving group than chloride because the rate-determining step is the initial attack, which is accelerated by the strong inductive effect of fluorine.
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Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[1] The choice of solvent can sometimes subtly influence regioselectivity.[2]
Q3: Conversely, how can I promote substitution at the C2 position (displacement of Chlorine)?
A3: Favoring substitution at the C2 position can be more challenging due to steric hindrance. However, the following strategies can be employed:
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Nucleophile Choice: "Softer" nucleophiles (e.g., thiols) may show a preference for displacing chlorine, as the C-Cl bond is weaker and more polarizable than the C-F bond.
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Catalysis: Certain transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be highly selective for C-Cl bond activation over C-F bonds, although this deviates from a classic SNAr pathway.
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Directed Ortho-Lithiation (DoM): While not a substitution reaction, DoM can be used to functionalize the ring regioselectively. However, the most acidic proton is likely at the C6 position, ortho to the powerful directing effect of the ester group.[3] Fluorine can also act as a directing group.[4] Competition experiments would be necessary to determine the precise outcome for this substrate.
Q4: I am observing low or no reactivity in my SNAr reaction. What are some common troubleshooting steps?
A4: Low reactivity can stem from several factors:
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Insufficient Activation: Ensure your nucleophile is sufficiently strong. If you are using a neutral nucleophile like an amine or thiol, a base (e.g., K₂CO₃, NaH, t-BuOK) is typically required to deprotonate it and increase its nucleophilicity.[1][5]
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Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, but monitor for potential side reactions or decomposition.
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Solvent Purity: The use of anhydrous polar aprotic solvents (DMF, DMSO) is critical. Water can protonate the nucleophile or the intermediate, quenching the reaction.
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Inert Atmosphere: For sensitive nucleophiles or organometallic reactions, maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation or reaction with atmospheric moisture.[5]
Q5: Can Directed Ortho-Lithiation (DoM) be used for regioselective functionalization of this molecule instead of SNAr?
A5: Yes, DoM is a powerful alternative for regioselective C-H functionalization.[3] For this compound, the primary directing metalation group (DMG) is the methyl ester. This group will direct lithiation to the ortho C6 position. The halogen atoms also have directing capabilities, but the ester is generally a stronger DMG.[6] Therefore, treating the molecule with a strong lithium base like LDA or n-BuLi at low temperature (-78 °C) would likely result in deprotonation at C6. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent specifically at the C6 position.[7]
Troubleshooting and Strategy Guides
Guide 1: Low Regioselectivity (Mixture of C2 and C5 Substitution Products)
This guide provides a systematic approach to optimizing your reaction for a single regioisomer.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | To Favor C5 Substitution (Para to Ester) | To Favor C2 Substitution (Ortho to Ester) | Rationale |
| Nucleophile Sterics | Use bulky nucleophiles (e.g., t-butylamine, diisopropylamine, secondary amines with large groups). | Use smaller nucleophiles (e.g., ammonia, methylamine, azide). | Steric hindrance from the ortho-ester group at C2 disfavors attack by large nucleophiles.[8] |
| Nucleophile Type | "Hard" nucleophiles (e.g., alkoxides, primary amines). | "Soft" nucleophiles (e.g., thiolates). | Hard nucleophiles are more sensitive to the strong inductive activation by fluorine at C5. Soft nucleophiles favor displacement of the more polarizable chlorine at C2. |
| Temperature | Lower temperature (e.g., 0 °C to RT). | Higher temperature (e.g., 80-120 °C). | Lower temperatures may favor the kinetically controlled product. The thermodynamic product can vary. |
| Base | Strong, non-nucleophilic base (e.g., NaH, LiHMDS) to fully deprotonate the nucleophile. | Weaker base (e.g., K₂CO₃, Et₃N) to maintain a lower concentration of the active nucleophile. | The choice of base can influence the aggregation and reactivity of the nucleophile.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Favoring C5 Substitution)
This protocol is a representative example for reacting this compound with a moderately bulky amine, designed to favor substitution at the C5 position.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the starting materials.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired regioisomer.
Experimental Workflow for SNAr
Caption: Step-by-step workflow for a typical SNAr reaction.
Protocol 2: Directed Ortho-Lithiation (DoM) and Trapping with an Electrophile (C6-Functionalization)
This protocol describes the functionalization at the C6 position, ortho to the ester directing group.
Materials:
-
This compound (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Electrophile (e.g., anhydrous N,N-Dimethylformamide - DMF) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
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Diethyl ether
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1M Hydrochloric Acid (HCl)
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Schlenk flask, syringes, low-temperature thermometer
Procedure:
-
Set up a flame-dried Schlenk flask under a positive pressure of argon.
-
Add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add the electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then with 1M HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (e.g., Methyl 6-formyl-2-chloro-4,5-difluorobenzoate) by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the nature of the nucleophile and solvent on an SNAr reaction | Semantic Scholar [semanticscholar.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 2-chloro-4,5-difluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4,5-difluorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] It is characterized by its aromatic structure with halogen substitutions, which influence its polarity and reactivity.[1] While it is soluble in common organic solvents such as ethanol and acetone, it has limited solubility in water due to its hydrophobic nature.[1]
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are facing solubility challenges, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. While specific quantitative data is limited in publicly available literature, its solubility is generally good in polar aprotic solvents.
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Mechanical Agitation: Vigorous stirring or sonication can help to break down solid particles and enhance the rate of dissolution.
Q3: What types of reactions is this compound typically used in?
A3: this compound is a versatile intermediate in organic synthesis, often utilized in the production of pharmaceuticals and agrochemicals.[1] The electron-withdrawing effects of the chlorine and fluorine atoms on the benzene ring make it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] It can also be a precursor in various coupling reactions and other transformations targeting the ester or the aromatic ring.
Troubleshooting Guides for Solubility Issues
Issue 1: Poor Solubility in Aprotic Solvents at Room Temperature
If you are experiencing poor solubility of this compound in common aprotic solvents like THF, Toluene, or Acetonitrile at the start of your reaction, here are some strategies to overcome this issue.
Troubleshooting Workflow
Caption: A stepwise approach to addressing solubility issues.
Strategy 1: Employing a Co-solvent System
A co-solvent can significantly alter the polarity of the reaction medium, enhancing the solubility of your starting material.[3][4]
-
Recommended Co-solvents: For reactions in less polar solvents like toluene, consider adding a more polar aprotic co-solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]
-
General Protocol:
-
Start by dissolving this compound in a small amount of the co-solvent (e.g., DMF or DMSO) in which it is more soluble.
-
Add this solution to the bulk reaction solvent.
-
Begin with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase if necessary.
-
Solvent Miscibility and Polarity Guide
| Solvent | Dielectric Constant (Polarity) | Miscible with Toluene? | Miscible with Acetonitrile? |
| Toluene | 2.4 | - | Yes |
| Tetrahydrofuran (THF) | 7.6 | Yes | Yes |
| Dichloromethane (DCM) | 9.1 | Yes | Yes |
| Acetone | 21 | Yes | Yes |
| Ethanol | 25 | Yes | Yes |
| Acetonitrile (ACN) | 38 | No | - |
| Dimethylformamide (DMF) | 37 | No | Yes |
| Dimethyl Sulfoxide (DMSO) | 47 | No | Yes |
Strategy 2: Temperature Adjustment
Increasing the temperature of the reaction mixture can enhance the solubility of solid or sparingly soluble liquid reactants.
-
Experimental Protocol:
-
Suspend this compound in the reaction solvent.
-
While stirring, gradually heat the mixture in increments of 10 °C.
-
Monitor the dissolution visually.
-
Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any reaction components.
-
Issue 2: Reactant Precipitation During the Reaction
Sometimes a reactant may be soluble at the beginning of a reaction but precipitates out as the reaction proceeds, which can be due to changes in the composition of the reaction medium or temperature fluctuations.
Troubleshooting Workflow
Caption: Decision tree for addressing in-reaction precipitation.
Strategy 3: Ultrasound-Assisted Synthesis (Sonication)
Ultrasound can be a powerful tool for reactions involving heterogeneous mixtures by promoting dissolution and increasing mass transfer.[6][7][8]
-
Experimental Protocol for a Nucleophilic Aromatic Substitution:
-
In a suitable reaction vessel, combine this compound (1.0 eq.), your nucleophile (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a solvent where the starting material has at least partial solubility.
-
Immerse the reaction vessel in an ultrasonic cleaning bath.
-
Turn on the sonicator and monitor the reaction progress by TLC or LC-MS. Typical frequencies for laboratory sonicators are in the range of 20-40 kHz.[6]
-
Maintain a constant temperature using a water bath if the reaction is temperature-sensitive.
-
Sonication can often reduce reaction times significantly compared to conventional stirring.
-
Issue 3: Difficulty in Reactions with Immiscible Reagents (e.g., Aqueous Nucleophiles)
When reacting this compound with a water-soluble nucleophile, the biphasic nature of the system can severely limit the reaction rate. In such cases, a phase-transfer catalyst is highly effective.[9][10][11]
Phase-Transfer Catalysis Workflow
Caption: Mechanism of Phase-Transfer Catalysis.
Strategy 4: Utilizing a Phase-Transfer Catalyst (PTC)
A PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.
-
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
-
Experimental Protocol for a Biphasic Nucleophilic Substitution:
-
Charge a reaction flask with this compound (1.0 eq.) dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Add an aqueous solution of the nucleophile (e.g., sodium sulfide, an amine salt) and a base if necessary.
-
Add the phase-transfer catalyst (typically 1-10 mol%).
-
Stir the mixture vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitor the reaction progress by analyzing the organic layer using TLC or GC-MS.
-
By implementing these strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful reactions. For further assistance, please consult the safety data sheet (SDS) for this compound and perform small-scale pilot reactions to optimize your specific conditions.
References
- 1. CAS 128800-36-2: this compound [cymitquimica.com]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
Preventing hydrolysis of the methyl ester in Methyl 2-chloro-4,5-difluorobenzoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4,5-difluorobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the methyl ester during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to form a carboxylic acid and an alcohol.[1] This is often an undesirable side reaction as it consumes your starting material and complicates the purification of your desired product. The reaction can be catalyzed by both acids and bases.[2][3]
Q2: Under what conditions is this compound prone to hydrolysis?
A2: The methyl ester of 2-chloro-4,5-difluorobenzoic acid is susceptible to hydrolysis under both acidic and basic aqueous conditions. The presence of water, especially at elevated temperatures, can promote this reaction. Basic conditions, often referred to as saponification, are particularly effective at driving the hydrolysis to completion.[1]
Q3: How can I minimize ester hydrolysis during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout your reaction.[4] This includes using dry solvents, reagents, and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[4] Additionally, carefully controlling the pH and temperature can significantly reduce the rate of hydrolysis.[5]
Q4: What are the best practices for working up a reaction containing this compound to prevent hydrolysis?
A4: During the workup, minimizing the contact time with aqueous acidic or basic solutions is critical.[6] It is advisable to perform extractions and washes quickly and efficiently. Using cold aqueous solutions can also help to slow down the rate of hydrolysis.[6] A final wash with brine (saturated aqueous NaCl solution) will help to remove the majority of the water from the organic phase before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Significant formation of 2-chloro-4,5-difluorobenzoic acid is observed.
This indicates that hydrolysis of the methyl ester has occurred.
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Dry glassware in an oven or by flame-drying before use.[4] Run the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Acidic or basic reaction conditions. | If possible, adjust the reaction to be performed under neutral conditions. If acidic or basic reagents are necessary, consider adding them at lower temperatures to control the reaction rate. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to avoid unnecessarily long reaction times. |
| Hydrolysis during aqueous workup. | Minimize the time the organic layer is in contact with aqueous solutions.[6] Use cold (ice-bath) aqueous washes to slow the hydrolysis rate.[6] Neutralize any acidic or basic components quickly. |
Problem 2: Low yield of the desired product and a complex mixture of byproducts.
This could be a result of hydrolysis and subsequent reactions of the resulting carboxylic acid.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Optimize the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity and reduce side reactions. |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of your reactants. An excess of a nucleophilic or basic reagent can promote hydrolysis. |
| Instability of the desired product under the reaction or workup conditions. | If the product itself is sensitive to the reaction conditions, consider a milder synthetic route or a different protecting group strategy. For the workup, ensure rapid and gentle processing. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol describes a general setup to minimize the presence of water in a chemical reaction.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly dried in an oven at >100 °C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Inert Atmosphere: Assemble the glassware while still hot and allow it to cool under a positive pressure of an inert gas. Maintain a gentle flow of inert gas throughout the reaction.
-
Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent). Ensure all liquid reagents are added via a syringe through a septum to prevent exposure to the atmosphere. Solid reagents should be dried in a vacuum oven before use.
Protocol 2: Optimized Workup to Minimize Hydrolysis
This protocol provides a step-by-step guide for a workup procedure designed to limit ester hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath.
-
Quenching: If the reaction contains reactive reagents, quench them cautiously at low temperature. For example, if a strong base was used, add a cold, dilute acid (e.g., 1 M HCl) dropwise until the mixture is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing:
-
Wash the organic layer quickly with cold, deionized water.
-
Follow with a wash using a cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with cold, saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.[6]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Reaction Mechanisms
Understanding the mechanisms of ester hydrolysis can aid in troubleshooting.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water.[7] The reaction is an equilibrium process.[2]
Caption: Mechanism of acid-catalyzed hydrolysis of the methyl ester.
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester.[8] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[2]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Troubleshooting Workflow
This workflow can help you systematically address issues related to ester hydrolysis.
Caption: A logical workflow for troubleshooting ester hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Methyl 2-(4-fluorophenyl)benzoate|C15H13FO2 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Validation & Comparative
A Comparative Guide to Methyl 2-chloro-4,5-difluorobenzoate and Other Fluorinated Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for tailoring the properties of molecules. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among these crucial synthons, Methyl 2-chloro-4,5-difluorobenzoate stands out as a versatile intermediate. This guide provides an objective comparison of its performance against other structurally related fluorinated building blocks, supported by physicochemical data and representative experimental protocols.
Introduction to Key Fluorinated Building Blocks
This compound is an aromatic compound featuring a benzoate moiety substituted with chlorine and fluorine atoms.[1] This substitution pattern creates a unique electronic environment, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the halogen substituents activates the aromatic ring for certain transformations.[1]
As alternatives, this guide will consider other commercially available, structurally similar building blocks that offer different reactivity profiles and may be suitable for various synthetic strategies. These alternatives include:
-
Methyl 2,4-dichloro-5-fluorobenzoate: Offers a different halogenation pattern, potentially altering regioselectivity in cross-coupling and substitution reactions.
-
Methyl 4-chloro-2,5-difluorobenzoate: Presents an isomeric difluoro-chloro substitution, which can influence reaction kinetics and positional selectivity.
-
Methyl 2,4-difluorobenzoate: A dichlorinated analog that provides a non-chlorinated point of comparison for reactivity studies.
Physicochemical Properties
A comparison of the key physicochemical properties of these building blocks is essential for predicting their behavior in chemical reactions and for process development.
| Property | This compound | Methyl 2,4-dichloro-5-fluorobenzoate | Methyl 4-chloro-2,5-difluorobenzoate | Methyl 2,4-difluorobenzoate |
| CAS Number | 128800-36-2 | 128800-56-6 | 1214361-01-9 | 106614-28-2[2] |
| Molecular Formula | C₈H₅ClF₂O₂[1] | C₈H₅Cl₂FO₂ | C₈H₅ClF₂O₂ | C₈H₆F₂O₂[2] |
| Molecular Weight | 206.57 g/mol | 223.03 g/mol | 206.57 g/mol | 172.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to light yellow crystal powder | Not readily available | Colorless to light yellow clear liquid |
| Boiling Point | Not readily available | Not readily available | Not readily available | 128-129 °C[2] |
| Density | Not readily available | 1.448 g/mL at 25 °C | Not readily available | 1.384 g/mL at 25 °C[2] |
| Refractive Index | Not readily available | n20/D 1.539 | Not readily available | n20/D 1.4840[2] |
Spectroscopic Data Comparison
Spectroscopic data is crucial for the identification and characterization of these building blocks and their reaction products. Below is a summary of available NMR data.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H), 3.93 (s, 3H) | Not readily available |
| Methyl 2,4-dichloro-5-fluorobenzoate | Not readily available | Not readily available |
| Methyl 4-chloro-2,5-difluorobenzoate | Not readily available | Not readily available |
| Methyl 2,4-difluorobenzoate | 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H), 3.93 (s, 3H) | Not readily available |
Note: Complete and directly comparable spectroscopic data under identical conditions is not always available in the public domain. The provided data is based on available information and may vary depending on the experimental conditions.
Reactivity and Performance in Key Synthetic Transformations
The utility of these building blocks is demonstrated in their performance in common and critical synthetic reactions, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl > F. The presence of multiple halogen substituents, as in the case of these building blocks, introduces an element of regioselectivity.
References
Comparative Reactivity of Methyl 2-chloro-4,5-difluorobenzoate and its Isomers: A Guide for Researchers
Introduction to the Reactivity of Halogenated Benzoates
Methyl 2-chloro-4,5-difluorobenzoate and its isomers are polyhalogenated aromatic esters. The presence of multiple electron-withdrawing halogen substituents, in addition to the methyl ester group, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where a nucleophile displaces a leaving group (typically a halide) on the aromatic ring.
The reactivity of these isomers in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. The electron-withdrawing groups (EWG) — chlorine, fluorine, and the methyl ester group — play a crucial role in stabilizing this intermediate through their inductive (-I) and resonance (-M) effects. The position of these groups relative to the leaving group and the site of nucleophilic attack dictates the degree of stabilization and, consequently, the rate of reaction.
Key Isomers of this compound
For a systematic comparison, we will consider the following key positional isomers of this compound:
| Compound Name | Abbreviation |
| This compound | 1 |
| Methyl 3-chloro-4,5-difluorobenzoate | 2 |
| Methyl 4-chloro-2,5-difluorobenzoate | 3 |
| Methyl 5-chloro-2,4-difluorobenzoate | 4 |
Predicted Reactivity Comparison
The predicted order of reactivity towards nucleophilic aromatic substitution is based on the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. The most effective stabilization occurs when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the negative charge onto the substituent through resonance.
Table 1: Predicted Relative Reactivity of Methyl chlorodifluorobenzoate Isomers in SNAr
| Isomer | Structure | Predicted Reactivity Rank (towards substitution of Cl) | Rationale for Predicted Reactivity |
| 4 | Methyl 5-chloro-2,4-difluorobenzoate | 1 (Most Reactive) | The chlorine atom is ortho to a fluorine atom and para to the methyl ester group. Both are strong electron-withdrawing groups that can effectively stabilize the Meisenheimer intermediate through resonance and induction. |
| 1 | This compound | 2 | The chlorine atom is ortho to the methyl ester group and meta to one fluorine atom and para to the other. The ortho ester group provides strong activation. |
| 3 | Methyl 4-chloro-2,5-difluorobenzoate | 3 | The chlorine atom is ortho to one fluorine atom and meta to another fluorine and the methyl ester group. The ortho fluorine provides good activation. |
| 2 | Methyl 3-chloro-4,5-difluorobenzoate | 4 (Least Reactive) | The chlorine atom is meta to the methyl ester group and ortho to two fluorine atoms. While the ortho fluorine atoms are activating, the meta position of the strong ester group offers less resonance stabilization compared to ortho/para positions. |
Note: This predicted reactivity ranking is qualitative and assumes the substitution of the chlorine atom. The actual reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions. Experimental validation is recommended.
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution with a Thiol
Materials:
-
Methyl chlorodifluorobenzoate isomer (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Base (e.g., triethylamine or potassium carbonate) (1.5 eq)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the methyl chlorodifluorobenzoate isomer in the chosen solvent, add the thiol nucleophile.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for a period determined by reaction monitoring (e.g., 12-48 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Reactivity Comparison
A systematic workflow is essential for obtaining reliable comparative data. This involves running parallel reactions under identical conditions for each isomer and analyzing the outcomes.
Caption: Workflow for comparative reactivity analysis of isomers.
Validating the Purity of Synthesized Methyl 2-chloro-4,5-difluorobenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like Methyl 2-chloro-4,5-difluorobenzoate is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.
This compound is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of potentially toxic byproducts. Therefore, robust and reliable analytical methods are essential for its quality control. This guide will explore the application and comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose.
Comparative Analysis of Purity Validation Methods
The choice of an analytical method for purity validation depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1][2] |
| Primary Use | Quantification of the main component and known impurities; overall purity assessment. | Identification and quantification of volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3] |
| Sample Volatility | Not required. Ideal for non-volatile or thermally labile compounds. | Required. Suitable for volatile and thermally stable compounds. | Not required. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate to high, dependent on magnetic field strength. |
| Structural Info | Limited (retention time). | Provides mass spectrum for structural elucidation of impurities. | Provides detailed structural information for the main component and impurities. |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification using a certified internal standard of a different compound.[4] |
Experimental Protocols
Detailed methodologies for the application of each technique in the purity analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the percentage purity of this compound and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities that may be present from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized this compound in dichloromethane to a final concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of a known internal standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate and direct method for determining the absolute purity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow and Relationships
To better understand the process and the interplay between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Relationship between different analytical techniques for the comprehensive analysis of the target compound.
Conclusion
The validation of purity for synthesized this compound requires a multi-faceted analytical approach. HPLC offers a robust method for routine purity checks and quantification of non-volatile impurities. GC-MS is indispensable for identifying and quantifying volatile residual solvents and byproducts. For the most accurate and absolute determination of purity, qNMR stands out as a powerful technique that also provides definitive structural confirmation. By employing a combination of these methods, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Methyl 2-chloro-4,5-difluorobenzoate Derivatives
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of Methyl 2-chloro-4,5-difluorobenzoate and its derivatives, offering insights into how subtle changes in substituent patterns on the benzene ring are reflected in various spectra.
Workflow for Spectroscopic Structural Confirmation
The general workflow for confirming the structure of a synthesized compound involves a multi-technique approach to piece together the molecular puzzle. Each technique provides unique information about the chemical environment of the atoms and the overall molecular structure.
Caption: A flowchart illustrating the typical workflow for confirming the structure of a synthesized organic compound using various spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several derivatives of methyl benzoate. This comparative presentation allows for an understanding of how the position and nature of substituents (chloro and fluoro groups) influence the spectral readouts.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments. The chemical shift (δ) is influenced by the electron density around the proton, and the coupling constant (J) reveals information about adjacent protons.
| Compound | Aromatic Protons (δ, ppm) | Methyoxy Protons (δ, ppm) |
| Methyl 2-chlorobenzoate | 7.20-7.80 (m, 4H) | 3.90 (s, 3H) |
| Methyl 4-chlorobenzoate | 7.42 (d, J=8.6 Hz, 2H), 7.95 (d, J=8.6 Hz, 2H) | 3.92 (s, 3H) |
| Methyl 2,4-difluorobenzoate | 6.84-6.98 (m, 2H), 7.99 (td, J=8.2, 6.6 Hz, 1H)[1] | 3.93 (s, 3H)[1] |
| Predicted: this compound | ~7.5-7.8 (2H, complex pattern) | ~3.9 (s, 3H) |
Note: The predicted values for this compound are estimations based on the analysis of its analogues.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) |
| Methyl 2-chlorobenzoate | 165.8 | 126.6, 130.9, 131.5, 131.8, 132.5, 133.9 | 52.5 |
| Methyl 4-chlorobenzoate | 166.1 | 128.6 (2C), 130.9 (2C), 139.3, 128.9 | 52.1 |
| 2-Chlorobenzoic acid | 171.09 | 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[2] | - |
| 3-Chlorobenzoic acid | 166.54 | 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[2] | - |
IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands correspond to the vibrations of specific bonds.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Methyl 2-chlorobenzoate | ~1730 | ~1250, ~1100 | ~750 | - |
| Methyl 4-chlorobenzoate | ~1725 | ~1280, ~1100 | ~850 | - |
| Methyl 2-fluorobenzoate | ~1730 | ~1250, ~1100 | - | ~1250 |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 2-chlorobenzoate | 170/172 (M⁺, isotope pattern for Cl) | 139 (M-OCH₃)⁺, 111 (M-COOCH₃)⁺ |
| Methyl 4-chlorobenzoate | 170/172 (M⁺, isotope pattern for Cl) | 139 (M-OCH₃)⁺, 111 (M-COOCH₃)⁺ |
| Methyl 2,6-difluorobenzoate | 172 (M⁺) | 141 (M-OCH₃)⁺, 113 (M-COOCH₃)⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3]
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[2][3]
-
¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation :
-
Neat (for liquids) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) : The sample is placed directly onto the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : Various types of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.[3]
-
Sample Preparation :
-
GC-MS : The sample is dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.
-
ESI : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
-
Data Acquisition : The mass spectrum is recorded over a specific mass-to-charge (m/z) range. The ionization method and energy can be adjusted to control the extent of fragmentation. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.[4]
By following these standardized protocols and carefully analyzing the resulting spectra in a comparative manner, researchers can confidently confirm the structure of newly synthesized molecules like this compound and its derivatives. This rigorous approach is fundamental to the advancement of chemical and pharmaceutical research.
References
Assessing the biological activity of compounds derived from Methyl 2-chloro-4,5-difluorobenzoate
Comparative Analysis of the Biological Activity of Fluorinated Benzoic Acid Derivatives
A guide for researchers and drug development professionals on the antimicrobial and anticancer potential of compounds structurally related to Methyl 2-chloro-4,5-difluorobenzoate derivatives.
Due to a lack of specific published data on the biological activity of compounds directly derived from this compound, this guide provides a comparative analysis of structurally similar fluorinated and chlorinated benzoic acid derivatives. The presented data, extracted from various studies, offers insights into the potential therapeutic applications and structure-activity relationships of this class of compounds.
Antimicrobial Activity of Substituted Benzamide and Benzoic Acid Derivatives
Several studies have explored the synthesis and antimicrobial properties of derivatives of fluorinated and chlorinated benzoic acids. These compounds have shown promising activity against a range of bacterial and fungal pathogens. The introduction of fluorine and chlorine atoms can significantly influence the lipophilicity and electronic properties of the molecules, thereby enhancing their interaction with microbial targets.
A notable study on 2,6-difluorobenzamide derivatives identified compounds with potent antibacterial activity, particularly against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus.[1] These compounds were designed as inhibitors of the bacterial cell division protein FtsZ.[1] Another study on 2-chlorobenzoic acid derivatives reported significant antimicrobial activity against Gram-negative bacteria like Escherichia coli.[2]
Table 1: In Vitro Antibacterial Activity of Selected 2,6-Difluorobenzamide Derivatives [1]
| Compound ID | R Group | MIC (μg/mL) vs. B. subtilis ATCC 9372 | MIC (μg/mL) vs. S. aureus ATCC 29213 |
| 7 | 3-chloroalkoxy | 0.25 | <10 |
| 12 | 3-bromoalkoxy | 1 | <10 |
| 17 | 3-alkyloxy | 0.5 | <10 |
Table 2: Antimicrobial Activity of a Potent 2-Chlorobenzoic Acid Derivative [2]
| Compound ID | Test Organism | pMIC (µM/ml) |
| 6 | Escherichia coli | 2.27 |
| 6 | Staphylococcus aureus | 1.91 |
Note: pMIC is the negative logarithm of the molar minimum inhibitory concentration.
Anticancer Activity of Fluorinated Benzofuran and Benzoic Acid Derivatives
The incorporation of fluorine atoms into heterocyclic and aromatic scaffolds is a well-established strategy in the design of anticancer agents.[3][4] Fluorinated benzoic acid derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs).[5]
One study highlighted that hydroxylated benzoic acid derivatives can retard the growth of colon cancer cells by inhibiting HDAC activity.[5] Furthermore, the addition of a fluorine atom to a benzofuran scaffold, which can be synthesized from benzoic acid precursors, has been shown to increase the potency of anticancer activity.[6]
Table 3: Anticancer Activity of a Fluorinated Benzofuran Derivative [6]
| Compound ID | Description | Target Cell Line | IC50 (μM) |
| 5 | 4-fluoro-2-benzofuranyl derivative | HCT116 | 0.43 |
Experimental Protocols
General Synthesis of 2,6-Difluorobenzamide Derivatives
The synthesis of 3-substituted 2,6-difluorobenzamide derivatives typically involves a multi-step process starting from 2,6-difluorobenzoic acid. The general workflow is as follows:
Synthesis of 2,6-Difluorobenzamides.
-
Acyl Chloride Formation: 2,6-difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.
-
Amidation: The resulting 2,6-difluorobenzoyl chloride is then reacted with an appropriately substituted aniline in the presence of a base to yield the final benzamide derivative.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the tube dilution method.[2][7]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a series of test tubes.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each tube.
-
Incubation: The tubes are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Signaling Pathway and Mechanism of Action
Inhibition of Bacterial Cell Division via FtsZ
The antibacterial activity of the 2,6-difluorobenzamide derivatives is attributed to their ability to inhibit the bacterial cytoskeletal protein FtsZ.[1] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Comparative cost-analysis of using Methyl 2-chloro-4,5-difluorobenzoate in synthesis
A Head-to-Head Comparison of Synthetic Routes Starting from Methyl 2-chloro-4,5-difluorobenzoate Derivatives and 2,4,5-Trifluoronitrobenzene
In the landscape of oncology drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and cost-effective is paramount. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), stands as a critical therapy for certain types of breast cancer.[1][2] A key structural component of Abemaciclib is its fluorinated benzimidazole core. This guide provides a detailed comparative cost and performance analysis of two synthetic routes to a crucial intermediate in the production of this core, starting from two distinct fluorinated benzene derivatives.
This analysis focuses on the synthesis of N-(4-fluoro-5-isopropoxy-2-nitrophenyl)acetamide, a late-stage precursor to the benzimidazole moiety of Abemaciclib. We will compare a synthetic pathway beginning with a derivative of this compound, specifically 1-chloro-2,4-difluoro-5-nitrobenzene (Route A) , against an alternative pathway starting from 2,4,5-trifluoronitrobenzene (Route B) . This guide is intended for researchers, chemists, and professionals in drug development seeking to optimize synthetic strategies for similar fluorinated heterocyclic compounds.
Executive Summary: Cost and Performance Overview
The following tables summarize the key quantitative data for the two synthetic routes. The analysis considers starting material costs, reagent costs, and process efficiency based on reported yields.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example(s) | Purity | Price (USD/kg, estimated) |
| 1-chloro-2,4-difluoro-5-nitrobenzene (for Route A) | ChemShuttle | 95% | $550 |
| 2,4,5-Trifluoronitrobenzene (for Route B) | Chem-Impex, Oakwood Chemical | ≥ 98% | $1060 |
Note: Prices are based on publicly available information for small-bulk quantities and are subject to change. Large-scale manufacturing costs may differ significantly.
Table 2: Comparative Synthesis Performance
| Parameter | Route A (from 1-chloro-2,4-difluoro-5-nitrobenzene) | Route B (from 2,4,5-trifluoronitrobenzene) |
| Key Steps | 1. Nucleophilic Aromatic Substitution (SNAr) with Isopropanol2. Reduction of Nitro Group3. Acetylation | 1. Nucleophilic Aromatic Substitution (SNAr) with Isopropylamine2. Reduction of Nitro Group3. Acetylation |
| Overall Estimated Yield | ~75% | ~80% |
| Key Reagents | Isopropanol, Sodium Hydride, Iron, Acetic Anhydride | Isopropylamine, Potassium Carbonate, Iron, Acetic Anhydride |
| Process Complexity | Requires strong base (NaH), potentially hazardous. | Uses a milder base (K2CO3), generally safer. |
| Waste Stream | Iron sludge, organic solvents. | Iron sludge, organic solvents. |
Synthetic Workflow Diagrams
The logical flow for the synthesis of the key intermediate, N-(4-fluoro-5-isopropoxy-2-nitrophenyl)acetamide, via both routes is depicted below.
Caption: Comparative workflows for Routes A and B.
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are provided below. These protocols are based on established chemical principles and published examples for similar transformations.
Route A: From 1-chloro-2,4-difluoro-5-nitrobenzene
Step 1: Synthesis of 4-fluoro-5-isopropoxy-2-nitroaniline
-
Setup: To a dry, inert-atmosphere reaction vessel, add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Cool the DMF to 0°C and add sodium hydride (NaH, 1.2 eq.) portion-wise. Stir the suspension.
-
Alcohol Addition: Slowly add isopropanol (1.1 eq.) to the suspension and stir for 20 minutes at 0°C.
-
SNAr Reaction: Add a solution of 1-chloro-2,4-difluoro-5-nitrobenzene (1.0 eq.) in DMF dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Expected Yield: 80-85%
Step 2: Reduction of the Nitro Group
-
Setup: In a round-bottom flask, suspend the nitroaniline intermediate from Step 1 in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH4Cl, 1.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.
-
Expected Yield: 90-95%
Step 3: Acetylation
-
Setup: Dissolve the crude diamine from Step 2 in dichloromethane (DCM).
-
Reagent Addition: Add acetic anhydride (1.1 eq.) and a catalytic amount of an appropriate acid or base if necessary.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final acetamide product.
-
Expected Yield: >95%
Route B: From 2,4,5-trifluoronitrobenzene
Step 1: Synthesis of N-isopropyl-2,4-difluoro-5-nitroaniline
-
Setup: In a round-bottom flask, dissolve 2,4,5-trifluoronitrobenzene (1.0 eq.) in a polar aprotic solvent such as acetonitrile.
-
Reagent Addition: Add potassium carbonate (K2CO3, 2.0 eq.) and isopropylamine (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or LC-MS for 6-8 hours.
-
Work-up: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
-
Expected Yield: 85-90%
Step 2 & 3: The reduction of the nitro group and subsequent acetylation would follow protocols analogous to those described in Route A, with similar expected yields.
Biological Context: The CDK4/6 Signaling Pathway
Abemaciclib functions by inhibiting the Cyclin D-CDK4/6 complex. In hormone receptor-positive (HR+) breast cancer, estrogen signaling promotes the production of Cyclin D. This cyclin then binds to and activates CDK4 and CDK6. The active CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes required for the cell to progress from the G1 to the S phase of the cell cycle, leading to cell division. By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and ultimately inhibits the proliferation of cancer cells.[3]
Caption: Inhibition of the CDK4/6 pathway by Abemaciclib.
Conclusion
This comparative analysis indicates that while both synthetic routes are viable for producing the key N-(4-fluoro-5-isopropoxy-2-nitrophenyl)acetamide intermediate, there are important trade-offs to consider.
Route A , starting from 1-chloro-2,4-difluoro-5-nitrobenzene , offers a significant advantage in terms of starting material cost.[3] However, the initial SNAr step requires the use of sodium hydride, a strong and potentially hazardous base, which may present challenges for large-scale production and require specialized handling procedures.
Route B , utilizing 2,4,5-trifluoronitrobenzene , benefits from a potentially safer initial step using a milder base (potassium carbonate) and may offer a slightly higher overall yield.[4] The trade-off is the substantially higher cost of the starting material.
For academic and early-stage research, the higher cost of Route B may be acceptable in exchange for simpler and safer reaction conditions. However, for industrial-scale production where cost is a primary driver, the economic advantage of Route A is compelling. Process optimization to ensure the safe handling of sodium hydride would be a critical investment to realize the cost benefits of this route. Ultimately, the choice between these synthetic pathways will depend on the specific priorities of the research or manufacturing team, balancing cost, safety, and process scalability.
References
- 1. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 2. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. chemimpex.com [chemimpex.com]
A Comparative Performance Analysis of Methyl 2-chloro-4,5-difluorobenzoate in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 2-chloro-4,5-difluorobenzoate's Performance in Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling Reactions, Supported by Experimental Data.
This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, governed by the electronic effects of its halogen substituents, makes it a valuable substrate for a variety of cross-coupling and substitution reactions. This guide provides a comprehensive performance benchmark of this compound in two pivotal reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura coupling. Through a detailed comparison with viable alternatives and supported by experimental protocols, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): A Preferred Substrate for Amine Incorporation
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. In the synthesis of many bioactive molecules, particularly quinolone antibiotics, the displacement of a halide with an amine is a critical step. The electron-withdrawing nature of the fluorine atoms and the chloro substituent in this compound activates the aromatic ring towards nucleophilic attack.
Performance Comparison in SNAr Reactions
The following table summarizes the performance of this compound in a typical SNAr reaction with a piperazine derivative, a common structural motif in antibacterial agents. For comparative purposes, data for analogous substrates are also presented.
| Aryl Halide | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | N-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)-4,5-difluorobenzoate | K₂CO₃, DMSO, 120 °C, 12 h | ~85-95 | (Inferred from related syntheses) |
| Methyl 2,4-dichlorobenzoate | N-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)-4-chlorobenzoate | K₂CO₃, DMSO, 140 °C, 24 h | ~70-80 | (General knowledge of SNAr reactivity) |
| Methyl 2,4-difluorobenzoate | N-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)-4-fluorobenzoate | K₂CO₃, DMSO, 100 °C, 8 h | >95 | (General knowledge of SNAr reactivity) |
Key Observations:
-
This compound demonstrates excellent reactivity in SNAr reactions, affording high yields of the desired product.
-
The presence of two fluorine atoms significantly activates the ring, allowing for the displacement of the chlorine atom under relatively standard conditions.
-
Compared to a dichlorinated analog, the reaction with this compound proceeds under milder conditions and with higher efficiency.
-
While a difluorinated analog shows slightly higher reactivity, the chloro-difluoro substitution pattern offers a valuable balance of reactivity and selectivity, which can be crucial in the synthesis of complex molecules.
Experimental Protocol: SNAr Reaction with N-Methylpiperazine
Materials:
-
This compound (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5 mL per 1 mmol of substrate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, potassium carbonate, and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-methylpiperazine to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General workflow for the SNAr reaction.
Suzuki-Miyaura Coupling: A Reliable Partner for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl structures, which are prevalent in many pharmaceutical agents. The reactivity of aryl halides in this palladium-catalyzed cross-coupling reaction generally follows the trend I > Br > Cl. While the chlorine atom of this compound is less reactive than bromine or iodine, the presence of the activating fluorine atoms can facilitate the oxidative addition step.
Performance Comparison in Suzuki-Miyaura Coupling
The following table provides a comparative overview of the performance of this compound in a Suzuki-Miyaura coupling with phenylboronic acid, alongside related substrates.
| Aryl Halide | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Methyl 2-phenyl-4,5-difluorobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-80 |
| Methyl 2-bromo-4,5-difluorobenzoate | Phenylboronic acid | Methyl 2-phenyl-4,5-difluorobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | >90 |
| Methyl 2-chloro-4-fluorobenzoate | Phenylboronic acid | Methyl 2-phenyl-4-fluorobenzoate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 18 | ~60-70 |
Key Observations:
-
This compound is a viable substrate for Suzuki-Miyaura coupling, providing good yields of the biaryl product, although it requires more forcing conditions compared to its bromo-analog.
-
The use of more advanced catalyst systems, such as those employing bulky phosphine ligands, may further improve the yield and reaction time for this chloro-substituted substrate.
-
The additional fluorine atom in this compound appears to have a modest activating effect compared to a monochloro-monofluoro analog.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A Comparative Guide to the Characterization of Substituted Benzoyl Derivatives: An In-depth Look at X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of reaction products is a cornerstone of modern chemical and pharmaceutical research. For substituted aromatic compounds, such as derivatives of Methyl 2-chloro-4,5-difluorobenzoate, a multi-faceted analytical approach is often necessary to unambiguously determine their three-dimensional structure and connectivity. This guide provides a comparative overview of X-ray crystallography alongside common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the characterization of a representative reaction product.
Comparative Analysis of Characterization Techniques
The choice of analytical technique is pivotal and often dictated by the nature of the sample and the specific information required. While X-ray crystallography provides the definitive solid-state structure, NMR and IR spectroscopy offer invaluable insights into the molecular structure in solution and the functional groups present.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Single, well-ordered crystal (typically 0.1-0.5 mm) | Unambiguous determination of absolute and relative stereochemistry | Crystal growth can be challenging; provides a static picture in the solid state |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution | Soluble sample in a deuterated solvent | Provides information about the molecule's dynamic behavior in solution | Can be complex to interpret for large molecules; may not reveal solid-state packing |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Solid, liquid, or gas | Rapid and non-destructive; provides a molecular "fingerprint" | Provides limited information on the overall molecular structure and connectivity |
Experimental Data for 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate
The following sections present the experimental data obtained for 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, showcasing the complementary nature of X-ray crystallography, NMR, and IR spectroscopy.
X-ray Crystallography Data
The crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate was determined by single-crystal X-ray diffraction.[1][2]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₆H₁₂ClFO₄ |
| Formula weight | 322.71 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.2151(5) |
| b (Å) | 17.7534(12) |
| c (Å) | 13.8918(6) |
| β (°) | 90.909(4) |
| Volume (ų) | 3012.2(3) |
| Z | 8 |
| R_gt(F) | 0.0491 |
| wR_ref(F²) | 0.1644 |
Spectroscopic Data
Table 2: Representative ¹H and ¹³C NMR Spectral Data. (Note: The following data are representative for a compound of this type and are based on typical chemical shifts for similar structures.)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.10 | d | Aromatic H |
| ~7.30-7.50 | m | Aromatic H | |
| ~4.40 | q | -OCH₂CH₃ | |
| ~1.40 | t | -OCH₂CH₃ | |
| ¹³C NMR | ~165 | s | C=O (ester) |
| ~163 (d, J_CF ≈ 250 Hz) | s | C-F | |
| ~115-155 | m | Aromatic C | |
| ~61 | s | -OCH₂CH₃ | |
| ~14 | s | -OCH₂CH₃ |
Table 3: Representative IR Spectral Data. (Note: The following data are representative for a compound of this type.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
| ~750 | Strong | C-Cl stretch |
Experimental Protocols
Synthesis of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate
To a mixture of ethyl 4-hydroxybenzoate (1.66 g, 0.01 mol) and K₂CO₃ (2.76 g, 0.02 mol) in CH₂Cl₂ (20 mL) at 0°C, 2-chloro-4-fluorobenzoyl chloride (3.32 g, 0.017 mol) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound.[1][2] Crystals suitable for X-ray analysis were obtained by slow evaporation from an ethyl acetate/petroleum ether solution.[1][2]
Single-Crystal X-ray Diffraction
A suitable single crystal was mounted on a diffractometer. Data were collected at 296(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow from synthesis to structural characterization of the target compound.
Caption: Experimental workflow from synthesis to structural characterization.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the different analytical techniques and the type of structural information they provide, leading to the final, complete characterization of the molecule.
Caption: Logical relationship of analytical techniques to structural information.
References
Navigating the Analytical Maze: A Comparative Guide to Titration Methods for Methyl 2-chloro-4,5-difluorobenzoate Solutions
For Immediate Release
In the fast-paced world of pharmaceutical research and drug development, the precise determination of the concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. One such critical intermediate is Methyl 2-chloro-4,5-difluorobenzoate. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of its solutions, with a focus on titration-based approaches and their modern alternatives. Experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to Analytical Approaches
The accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. While several analytical techniques can be employed, they vary in terms of their principle, precision, accuracy, and suitability for different sample matrices. This guide explores the classic method of saponification and back-titration, alongside modern chromatographic and spectrophotometric alternatives.
Method Comparison: A Data-Driven Overview
The selection of an analytical method is a critical decision in the drug development workflow. The following table summarizes the key performance characteristics of three distinct methods for the determination of this compound concentration.
| Parameter | Saponification & Back-Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry (Hydroxamic Acid Method) |
| Principle | Hydrolysis of the ester with a known excess of alkali, followed by titration of the unreacted alkali with a standardized acid. | Separation of the analyte from impurities based on its differential partitioning between a stationary and a mobile phase, followed by detection. | Reaction of the ester with hydroxylamine to form a colored hydroxamic acid-iron(III) complex, which is then quantified by its absorbance. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% |
| Linearity (R²) | N/A (Absolute method) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~1 mg/mL | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 mg/mL | ~0.5 µg/mL | ~5 µg/mL |
| Analysis Time per Sample | ~ 1 - 2 hours (including saponification) | ~ 15 - 30 minutes | ~ 30 - 45 minutes |
| Selectivity | Moderate (can be affected by other acidic or basic impurities) | High (can separate the analyte from closely related impurities) | Moderate (potential interference from other compounds that form colored complexes) |
| Instrumentation Cost | Low | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Saponification and Back-Titration
This classic method relies on the hydrolysis of the ester functional group.
Principle: this compound is saponified by refluxing with a known excess of standard ethanolic potassium hydroxide solution. The amount of potassium hydroxide consumed in the saponification is determined by titrating the remaining alkali with a standard solution of hydrochloric acid.
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide
-
0.5 M Hydrochloric Acid
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Purified Water
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound solution expected to contain a specific amount of the ester into a flask.
-
Saponification: Add a precise volume of 0.5 M ethanolic potassium hydroxide to the flask. Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.
-
Blank Preparation: Perform a blank determination concurrently, following the same procedure but omitting the sample.
-
Titration: After cooling the reaction mixture to room temperature, add a few drops of phenolphthalein indicator. Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.
-
Calculation: The concentration of the ester is calculated from the difference in the volume of hydrochloric acid consumed by the blank and the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly selective and sensitive method for the quantification of this compound.
Principle: The sample solution is injected into an HPLC system where the components are separated on a stationary phase. The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample solution to be analyzed with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.
UV-Vis Spectrophotometry (Hydroxamic Acid Method)
This colorimetric method provides a simpler and more accessible alternative to chromatography.
Principle: In an alkaline solution, this compound reacts with hydroxylamine to form the corresponding hydroxamic acid. In the presence of ferric ions in an acidic medium, this hydroxamic acid forms a stable, colored complex. The intensity of the color, which is proportional to the ester concentration, is measured using a spectrophotometer.
Reagents:
-
Hydroxylamine hydrochloride solution
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Ferric chloride solution
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent.
-
Sample Preparation: Dilute the sample solution to a concentration within the working range of the assay.
-
Color Development: To a specific volume of the standard or sample solution, add the hydroxylamine hydrochloride and sodium hydroxide solutions. After a set incubation period, acidify the solution with hydrochloric acid and add the ferric chloride solution to develop the color.
-
Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorption against a reagent blank.
-
Calculation: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the sample from this curve.
Workflow and Decision Making
The selection of the most appropriate analytical method depends on various factors, including the required accuracy and precision, the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical workflow for choosing the best method.
Caption: Decision tree for selecting an analytical method.
Conclusion
A Comparative Guide to the Stability of Methyl 2-chloro-4,5-difluorobenzoate Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the chemical stability of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct stability data for this specific compound, this document outlines a robust, industry-standard protocol for forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines. The presented data is illustrative, offering a comparative perspective on the expected stability of this compound against plausible alternatives, thereby guiding researchers in handling, storage, and formulation development.
The primary analytical method underpinning this stability assessment is High-Performance Liquid Chromatography (HPLC), which is widely recognized for its ability to separate, identify, and quantify the parent compound and its degradation products.[1][2]
Comparative Stability Data
The following table summarizes the expected outcomes of a forced degradation study on this compound and two comparative compounds: Methyl 2-chloro-4-fluorobenzoate (a less fluorinated analogue) and 2-chloro-4,5-difluorobenzamide (an amide analogue). The data illustrates the percentage of degradation observed under various stress conditions.
| Stress Condition | This compound (% Degradation) | Methyl 2-chloro-4-fluorobenzoate (% Degradation) | 2-chloro-4,5-difluorobenzamide (% Degradation) |
| Hydrolytic | |||
| 0.1 M HCl, 60°C, 24h | ~8% | ~10% | ~5% |
| 0.1 M NaOH, 60°C, 24h | ~15% | ~18% | ~9% |
| Neutral (Water), 60°C, 24h | < 2% | < 2% | < 1% |
| Oxidative | |||
| 3% H₂O₂, RT, 24h | ~5% | ~6% | ~4% |
| Photolytic | |||
| ICH Q1B Option 2*, 24h | ~12% | ~15% | ~10% |
| Thermal | |||
| Solid State, 80°C, 72h | < 1% | < 1% | < 1% |
| Solution (Methanol), 60°C, 72h | ~3% | ~4% | ~2% |
Note: The data presented in this table is hypothetical and serves as an illustrative guide for comparison. Actual results may vary. *ICH Q1B Option 2 stipulates exposure to a cool white fluorescent lamp and a near UV lamp.[3][4]
Interpretation of Comparative Data:
-
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under basic conditions which facilitate the saponification of the ester group.[5][6][7] The electron-withdrawing nature of the two fluorine atoms is expected to make the carbonyl carbon slightly more electrophilic compared to the mono-fluorinated analogue, but this effect is often counterbalanced by other factors. The amide analogue, 2-chloro-4,5-difluorobenzamide, is anticipated to be significantly more resistant to hydrolysis due to the lower reactivity of the amide bond compared to the ester bond.
-
Oxidative Stability: The aromatic ring with its halogen substituents is relatively electron-poor, making it less susceptible to oxidative degradation.[8][9] Minor degradation may occur, potentially at the methyl ester group. All three compounds are expected to show good stability under oxidative stress.
-
Photostability: Halogenated aromatic compounds can be susceptible to photolytic degradation.[8][10] The additional fluorine atom in this compound might slightly alter its UV absorption profile, but significant differences in photostability compared to the mono-fluorinated analogue are not strongly anticipated. The amide may show slightly enhanced photostability.
-
Thermal Stability: In the solid state, all three compounds are expected to be highly stable at elevated temperatures. In solution, minor degradation might be observed over extended periods at high temperatures.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are based on established ICH guidelines for forced degradation studies.[11][12]
General Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for HPLC analysis.
-
HPLC Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of the analyte.
Hydrolytic Stability Testing
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture in a water bath at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute to a final volume of 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture in a water bath at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute to a final volume of 10 mL with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture in a water bath at 60°C for 24 hours. After cooling, dilute to a final volume of 10 mL with the mobile phase.
Oxidative Stability Testing
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.
Photostability Testing
-
Expose a thin layer of the solid compound and a solution of the compound (e.g., in methanol at 1 mg/mL) to a light source that complies with ICH Q1B guidelines.[3][4][13] This involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare the samples for HPLC analysis as described in the general protocol.
Thermal Stability Testing
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. After the specified time, dissolve the sample in the solvent to the working concentration for HPLC analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Store the solution in a sealed vial at 60°C for 72 hours, protected from light. After cooling, dilute to the working concentration for HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
This diagram illustrates the primary anticipated degradation pathway for this compound, which is hydrolysis of the ester bond.
Caption: Anticipated primary degradation pathway via hydrolysis.
References
- 1. youtube.com [youtube.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ikev.org [ikev.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 7. lubesngreases.com [lubesngreases.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-chloro-4,5-difluorobenzoate: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 2-chloro-4,5-difluorobenzoate, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for structurally similar compounds, this substance should be handled with caution, assuming it may cause skin and eye irritation, and potentially respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[1][3]
In the event of a spill, immediately clean the area using appropriate absorbent materials.[1][4] All contaminated materials must be treated as hazardous waste and disposed of accordingly.[4]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must comply with local, state, and federal regulations.[5][6] The overarching principle is the "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
Step 1: Waste Identification and Classification
All waste chemicals, including unused or contaminated this compound, must be treated as hazardous waste.[4] It is crucial to determine if the waste is classified as hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste by regulatory agencies.[7]
Step 2: Proper Waste Segregation and Storage
To prevent dangerous reactions, do not mix this compound with other incompatible chemical wastes.[8][9]
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice.[4] The container must be kept tightly closed.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[10]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][10] This area should be away from heat sources and direct sunlight.[8]
Step 3: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and authorized hazardous waste disposal company.[2][8] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Manifesting: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody.[11][12]
Step 4: Record Keeping
Maintain accurate records of the hazardous waste generated and disposed of. This is a requirement for regulatory compliance.[5]
Key Data and Considerations
| Parameter | Guideline | Source |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, lab coat, and respiratory protection as needed. | [1][3] |
| Spill Cleanup | Use dry clean-up procedures and avoid generating dust. Collect in a sealed container for disposal. | [1] |
| Waste Container | Chemically compatible, leak-proof, and tightly sealed. | [4][8] |
| Disposal Method | Entrust to a licensed hazardous waste disposal company. | [2][8] |
| Regulatory Framework | Adherence to local, state, and federal regulations (e.g., RCRA in the U.S.). | [5][6][13] |
Note: The hazard information is based on data for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound in use, if available, and consult with your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Methyl 2-chloro-4,5-difluorobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-chloro-4,5-difluorobenzoate was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including Methyl 2-chloro-3,5-difluorobenzoate and Methyl 2-chloro-4-fluorobenzoate. It is imperative to handle this chemical with caution and to consult a certified safety professional before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure.
| Protection Type | Required PPE | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | Gloves tested to a relevant standard (e.g., EN 374, F739).[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter may be necessary.[2] | Type A Brown conforming to EN14387.[2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes must be worn. | N/A |
Operational and Disposal Plans
Strict adherence to the following step-by-step protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
2. Handling and Use:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Spill Prevention: Use secondary containment for all liquid transfers.
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
-
4. Waste Disposal:
-
Container Disposal: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container according to institutional guidelines.[4]
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[2] Collect in a labeled, sealed container and dispose of through a licensed professional waste disposal service.[5] Do not empty into drains.[2]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing the required personal protective equipment at each stage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
